2-(Chloromethyl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-6-2-12(3-7-14)10-16-19-17(23-20-16)11-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQISIHAJCWICIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351424 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-18-1 | |
| Record name | 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-(Chloromethyl)quinazoline as a Versatile Scaffold
The following is an in-depth technical guide on 2-(Chloromethyl)quinazoline (CAS 6148-18-1) .
CAS Registry Number: 6148-18-1 Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol
Executive Summary
This compound is a bicyclic heterocyclic building block characterized by a benzene ring fused to a pyrimidine ring, with a highly reactive chloromethyl electrophile at the C2 position.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and as a structural analog to the key intermediate used in Linagliptin manufacturing.
This guide analyzes its physicochemical profile, synthetic pathways, and reactivity patterns, distinguishing it from its 4-methyl analog (CAS 109113-72-6) while highlighting its utility in nucleophilic substitution reactions for library generation.
Physicochemical Profile
The compound is defined by the electron-deficient quinazoline core, which enhances the electrophilicity of the exocyclic chloromethyl group.
| Property | Data | Notes |
| Appearance | White to off-white solid | Crystalline form typical for halo-alkyl heterocycles. |
| Molecular Weight | 178.62 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Solubility | Soluble in DCM, DMSO, DMF | Limited solubility in water; prone to hydrolysis. |
| Reactivity | High (Alkylating Agent) | The C2-CH₂Cl bond is activated by the adjacent imine nitrogen. |
| Stability | Moisture Sensitive | Hydrolyzes to 2-(hydroxymethyl)quinazoline over time. |
Synthetic Utility & Reactivity[1][2]
The Electrophilic Pharmacophore
The chloromethyl group at position 2 is a "soft" electrophile. The adjacent nitrogen atoms in the quinazoline ring exert an electron-withdrawing effect (–I effect), making the methylene carbon highly susceptible to Sɴ2 attack by nucleophiles.
Key Reactivity Patterns:
-
N-Alkylation: Rapid reaction with primary/secondary amines to form 2-(aminomethyl)quinazolines.
-
S-Alkylation: Reaction with thiols/thiolates to generate thioethers.
-
Cyclization: Can serve as a bielectrophile in cascade reactions to form tricyclic fused systems.
Reactivity Visualization
The following diagram illustrates the core reactivity pathways of this compound.
Caption: Primary reactivity pathways showing nucleophilic displacement of the chloride leaving group.
Synthesis Methodologies
While several routes exist, the cyclocondensation of 2-aminobenzaldehyde is favored for its atom economy and direct access to the C2-substituted core.
Protocol A: Cyclocondensation (Primary Route)
This method constructs the pyrimidine ring while installing the chloromethyl group in a single step.
-
Precursors: 2-Aminobenzaldehyde, 2-Chloroacetonitrile (or Chloroacetyl chloride).
-
Catalyst: Ammonia or mild base.[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-aminobenzaldehyde (1.0 eq) in ethanol or methanol.
-
Addition: Add 2-chloroacetonitrile (1.1 eq) dropwise at 0°C.
-
Cyclization: Introduce a catalytic amount of ammonia or NaOH. Heat to reflux for 4–6 hours.
-
Workup: Cool the mixture. The product often precipitates. If not, remove solvent in vacuo and recrystallize from ethanol/hexane.
Protocol B: Radical Halogenation (Industrial Route)
Used when starting from the commercially available 2-methylquinazoline.
-
Reagents: 2-Methylquinazoline, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO).
-
Solvent: CCl₄ or Benzene (Note: Benzene is carcinogenic; CCl₄ is restricted. Modern adaptations use Acetonitrile).
-
Mechanism: Radical chain substitution at the benzylic position.
Caption: Synthetic workflow via the cyclocondensation route (Method A).
Medicinal Chemistry Applications
Kinase Inhibitor Development
The quinazoline core is a privileged scaffold in oncology, appearing in drugs like Gefitinib and Erlotinib . While those drugs typically feature 4-anilino substitutions, the 2-position allows for fine-tuning of pharmacokinetic properties (solubility, metabolic stability).
-
Strategy: The chloromethyl group is displaced by solubilizing amines (e.g., morpholine, piperazine) to create a basic side chain that interacts with the solvent-exposed region of the kinase ATP-binding pocket.
Relationship to Linagliptin
Researchers often encounter CAS 6148-18-1 when studying Linagliptin (Trajenta).
-
Clarification: The actual intermediate for Linagliptin is 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6).[3]
-
Significance: CAS 6148-18-1 is the des-methyl analog. It is used as a reference standard for impurity profiling or as a scaffold to synthesize Linagliptin analogs for Structure-Activity Relationship (SAR) studies involving the C4 position.
Handling and Safety
-
Alkylating Hazard: As a reactive alkyl halide, this compound is a potential mutagen and skin sensitizer. It can alkylate DNA/proteins.
-
PPE: Double nitrile gloves, lab coat, and eye protection are mandatory. Handle only in a fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture will degrade the compound to the alcohol, releasing HCl.
References
-
Synthesis of Quinazoline Derivatives: Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation." (2022).
-
Linagliptin Intermediate Profiling: Pharmaffiliates. "this compound - API Standards & Impurities." [4]
-
Quinazoline Reactivity: Organic Chemistry Portal. "Synthesis of Quinazolines - Recent Literature."
-
Biological Activity: National Institutes of Health (NIH). "Chemical Characteristics and Biological Potential of Quinazoline Derivatives."
Sources
2-(Chloromethyl)-4-methylquinazoline CAS 109113-72-6 structure
A Pivotal Scaffold in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors[1]
Executive Summary
2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Linagliptin (Tradjenta), a potent DPP-4 inhibitor for Type 2 Diabetes management.[1] Its structural uniqueness lies in the reactive chloromethyl moiety at the C2 position, which serves as a highly specific electrophilic "anchor" for N-alkylation reactions.
This guide moves beyond basic property listings to provide a process-chemistry perspective on its synthesis, stability management, and application in convergent drug discovery workflows. We address the critical challenge of preventing hydrolysis of the chloromethyl group while maintaining high regioselectivity during nucleophilic substitution.
Physicochemical Profile & Stability
Understanding the physical limitations of this scaffold is prerequisite to successful scale-up.[1] The chloromethyl group is prone to hydrolysis under moist conditions, necessitating strict anhydrous handling.
| Property | Specification | Operational Note |
| Molecular Weight | 192.64 g/mol | - |
| Appearance | White to pale yellow crystalline solid | Yellowing indicates degradation (oxidation or hydrolysis).[1] |
| Melting Point | 61.0 – 65.0 °C | Sharp melting range indicates high purity (>98%).[1] |
| Solubility | DCM, Chloroform, DMSO, Ethyl Acetate | Sparingly soluble in water; rapidly hydrolyzes in aqueous bases. |
| Reactivity | High (Electrophilic Alkyl Halide) | Susceptible to SN2 attack; lachrymator potential.[1] |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N₂) | Critical: Hydrolysis yields the inactive 2-hydroxymethyl impurity.[1] |
Strategic Synthesis: The "Pinner-Like" Cyclization
While multiple routes exist, the industrial standard relies on the cyclocondensation of 2-aminoacetophenone with chloroacetonitrile. This route is preferred for its atom economy and avoidance of phosphorus oxychloride (POCl₃), which is common in older quinazoline syntheses.[1]
3.1. Reaction Mechanism & Protocol
The synthesis exploits the nucleophilicity of the aniline nitrogen and the electrophilicity of the nitrile carbon, mediated by anhydrous acid.
Reagents:
-
Substrate: 2-Aminoacetophenone
-
Reagent: Chloroacetonitrile (1.1 eq)[1]
-
Catalyst/Solvent: 1,4-Dioxane saturated with dry HCl gas (or 4M HCl in Dioxane)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried 3-neck flask with 2-aminoacetophenone and anhydrous 1,4-dioxane.
-
Activation: Cool to 0–5 °C. Bubble dry HCl gas through the solution for 30 minutes to activate the ketone and nitrile. Alternative: Add 4M HCl in Dioxane dropwise.
-
Addition: Add chloroacetonitrile dropwise, maintaining temperature <10 °C to prevent polymerization.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux (approx. 100 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup (Critical): Cool to room temperature. The hydrochloride salt of the product may precipitate.[1] Neutralize carefully with saturated NaHCO₃ (keep cold to minimize hydrolysis). Extract immediately with Dichloromethane (DCM).[1]
-
Purification: Recrystallize from Isopropanol or purify via silica flash chromatography (DCM/MeOH gradient).
3.2. Synthesis Workflow Diagram[1]
Figure 1: Acid-mediated cyclocondensation route to the target quinazoline scaffold.[1]
Critical Application: Linagliptin Convergence[1]
In the context of Linagliptin (Tradjenta) synthesis, CAS 109113-72-6 acts as the alkylating agent for the xanthine core. This step is the "convergence point" where the two main pharmacophores are linked.[1]
4.1. The Alkylation Challenge
The reaction is a classic SN2 substitution.[1] The nucleophile is the N-1 nitrogen of the xanthine derivative (typically 8-bromo-7-(but-2-ynyl)-3-methylxanthine).[1]
-
Solvent Choice: DMF or NMP (Polar Aprotic is required to solvate the anion).[1]
-
Base: K₂CO₃ or Na₂CO₃ (Mild bases prefer N-alkylation over O-alkylation).[1]
-
Temperature: 80 °C. Higher temperatures risk elimination of HCl to form the vinyl-quinazoline byproduct.[1]
4.2. Linagliptin Assembly Pathway[1]
Figure 2: Convergent synthesis of Linagliptin showing the insertion point of the quinazoline scaffold.
Quality Control & Impurity Profiling
For pharmaceutical applications, purity must exceed 99.5%.[1] The following impurities are characteristic of the synthesis and storage:
| Impurity Name | Structure/Origin | Detection (HPLC) |
| Hydrolysis Impurity | 2-(Hydroxymethyl)-4-methylquinazoline .[1] Formed by moisture exposure.[1] | RRT ~0.8 (More polar) |
| Dimer Impurity | Formed by self-alkylation of the quinazoline nitrogen by its own chloromethyl group (rare, requires free base form in solution).[1] | RRT ~1.5 (High MW) |
| Starting Material | 2-Aminoacetophenone .[1] Incomplete cyclization. | RRT ~1.2 |
Analytical Method (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B.[1]
-
Detection: UV @ 254 nm (aromatic core) and 220 nm.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Causes severe skin burns and eye damage (H314).[1] Potent sensitizer (H317).[1] Very toxic to aquatic life (H400).[1]
-
PPE: Nitrile gloves (double gloving recommended), face shield, and respirator if dust is generated.
-
Spill Cleanup: Do not use water (generates HCl gas).[1] Adsorb with dry sand or vermiculite.[1] Neutralize with weak base solids before disposal.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline.[1] Retrieved from [Link][1]
-
Boehringer Ingelheim International GmbH. Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines.[1] World Patent WO2004018468A2.[1] (Describes the industrial synthesis of Linagliptin using the quinazoline intermediate). Retrieved from
-
Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.[1] Journal of Medicinal Chemistry, 50(26), 6450-6453.[1] Retrieved from [Link]
Sources
molecular weight and formula of 2-(Chloromethyl)quinazoline
Physicochemical Profile, Synthetic Utility, and Handling Protocols [1][2]
Executive Summary
2-(Chloromethyl)quinazoline (CAS 6148-18-1) is a bicyclic heteroaromatic compound serving as a critical electrophilic building block in medicinal chemistry.[2][] Characterized by a quinazoline core fused with a highly reactive chloromethyl "warhead" at the C2 position, it functions as a versatile alkylating agent for constructing pharmacophores, particularly in the development of kinase inhibitors and CysLT1 receptor antagonists.[1][2]
Critical Disambiguation: Researchers must distinguish this parent compound from its ubiquitous derivatives:
-
Target Compound: This compound (No substituent at C4).[1][2]
-
Common Analog 1:2-(Chloromethyl)-4-methylquinazoline (CAS 109113-72-6) – A key intermediate for Linagliptin.[2]
-
Common Analog 2:2-(Chloromethyl)quinazolin-4(3H)-one – The oxidized ketone derivative.[2]
This guide focuses strictly on the parent C9H7ClN2 system.
Part 1: Physicochemical Identity[2]
The molecular identity of this compound is defined by its planar, nitrogen-rich scaffold and the lability of the C-Cl bond.[2]
Molecular Data Table
| Property | Value | Technical Note |
| CAS Number | 6148-18-1 | Unique identifier for the parent compound.[2][] |
| Molecular Formula | C₉H₉ClN₂ | Stoichiometry: C (60.5%), H (3.9%), Cl (19.8%), N (15.7%).[1] |
| Molecular Weight | 178.62 g/mol | Average weight.[] |
| Monoisotopic Mass | 178.0298 Da | Base peak for MS (¹²C, ¹H, ¹⁴N, ³⁵Cl).[1] |
| Isotope Pattern | M (100%) / M+2 (32%) | Distinctive 3:1 ratio due to ³⁵Cl/³⁷Cl natural abundance.[1] |
| Appearance | White to pale yellow solid | Crystalline form; color darkens upon oxidation/hydrolysis. |
| Predicted Density | 1.28 g/cm³ | High density due to heteroatom content. |
| Solubility | DMSO, DMF, CH₂Cl₂ | Hydrolytically unstable in water; reacts with protic solvents.[1] |
Structural Analysis (Graphviz)
The following diagram illustrates the core connectivity and the electron-deficient nature of the chloromethyl group, which drives its reactivity.[1][2]
Part 2: Synthetic Pathways & Protocols[2]
Synthesis of the parent this compound is less common than the 4-methyl derivative but follows established cyclization logic.[2] The most authoritative retrosynthetic approach involves the condensation of 2-aminobenzaldehyde with alpha-chloro-nitrogen sources.[2]
General Synthetic Strategy
Pathway: Cyclocondensation of 2-aminobenzaldehyde with 2-chloroacetamidine or chloroacetonitrile.[2]
-
Precursor: 2-Aminobenzaldehyde provides the benzene ring and the C4-N3 fragment.[2]
-
Cyclization Agent: Chloroacetamidine hydrochloride introduces the C2-N1 fragment and the chloromethyl group.[2]
-
Mechanism: Imine formation followed by intramolecular nucleophilic attack and aromatization.
Laboratory Protocol (General Guideline)
Note: This compound is a potent alkylator.[1] All steps must be performed in a fume hood.
-
Reactants: Dissolve 2-aminobenzaldehyde (1.0 eq) in anhydrous ethanol or DMF.
-
Reagent Addition: Add 2-chloroacetamidine hydrochloride (1.1 eq).
-
Catalysis: Add a mild base (e.g., Piperidine or NaOAc) to catalyze the condensation.[1] Avoid strong hydroxides to prevent hydrolysis of the -CH₂Cl group.[2]
-
Reflux: Heat to 60-80°C under inert atmosphere (N₂) for 4–6 hours. Monitor via TLC (Hexane/EtOAc).[1]
-
Workup: Remove solvent in vacuo. Extract with Dichloromethane (DCM) and wash with brine.[1]
-
Purification: Recrystallize from cold isopropanol or purify via flash column chromatography (Silica gel).
Part 3: Reactivity & Pharmacophore Utility[2]
The primary value of this compound lies in its ability to covalently link the quinazoline pharmacophore to other molecular entities via Nucleophilic Substitution (S_N2) .[1][2]
The "Warhead" Mechanism
The methylene carbon attached to the chlorine is activated by the adjacent electron-deficient quinazoline ring (via the C=N bond).[2] This makes it highly susceptible to attack by nucleophiles such as:[2]
-
Amines (Primary/Secondary): To form secondary/tertiary amine linkers.[1]
-
Thiols: To form thioether linkages (common in CysLT1 antagonists).[1]
-
Alkoxides: To form ether linkages.
Derivatization Workflow
Part 4: Analytical Characterization
To validate the identity of synthesized or purchased material, researchers should look for these specific spectral signatures.[1][2]
| Technique | Expected Signal | Mechanistic Origin |
| ¹H NMR (CDCl₃) | Singlet at δ 4.8–5.0 ppm (2H) | The methylene protons (-CH ₂Cl) are deshielded by both the Cl and the aromatic ring.[2] |
| ¹H NMR (Aromatic) | Multiplets at δ 7.5–9.5 ppm (4H) | Characteristic ABCD system of the quinazoline benzene ring; H4 (pyrimidine ring) is most downfield (~9.4 ppm).[1] |
| Mass Spectrometry (ESI+) | m/z 179.03 [M+H]⁺ | Protonated molecular ion.[1] |
| Isotope Pattern | m/z 181.03 (~33% intensity) | Signature of the ³⁷Cl isotope, confirming the presence of one chlorine atom.[1] |
Part 5: Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Corr. 1B: Causes severe skin burns and eye damage.
-
Acute Tox. 4: Harmful if swallowed.
-
Mutagenicity: Suspected of causing genetic defects (due to alkylating capability).[1]
Handling Protocol:
-
Containment: Always handle inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1][2]
-
Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating chloromethyl group before disposal.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the alcohol).[1]
References
-
BOC Sciences. (2025).[1][4] this compound - CAS 6148-18-1 Product Profile. Retrieved from
-
Pharmaffiliates. (2025). Certificate of Analysis: this compound. Retrieved from
-
PubChem. (2025).[1] Quinazoline Derivatives and Bioactivity. National Library of Medicine. Retrieved from
-
Simson Pharma. (2025).[1][4] API Intermediates: this compound.[2][5][][] Retrieved from [1][2]
-
GuideChem. (2025).[1] Chemical Properties of Chloromethyl-quinazolines. Retrieved from
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 940868-64-4[Bis(2-methoxyethyl) diazene-1,2-dicarboxylate 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. 4-CHLORO-2-CHLOROMETHYLQUINAZOLINE | 34637-41-7 [chemicalbook.com]
- 5. apicule.com [apicule.com]
Solubility & Stability Profile of 2-(Chloromethyl)quinazoline: A Technical Guide
The following technical guide details the solubility, stability, and handling of 2-(Chloromethyl)quinazoline, designed for researchers and process chemists.
Executive Summary
This compound (CAS 6148-18-1) is a critical electrophilic intermediate used primarily in the synthesis of bioactive quinazoline derivatives (e.g., EGFR inhibitors, CysLT1 antagonists). Its utility is defined by the high reactivity of the chloromethyl group; however, this same reactivity imposes strict constraints on solvent selection.
Key Insight: The solubility of this compound cannot be decoupled from its stability. While highly soluble in polar protic solvents like methanol, it undergoes slow solvolysis, necessitating a trade-off between solubility power and chemical integrity. This guide provides the data and protocols required to navigate that trade-off.
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for solvent screening. This compound is a lipophilic, weak base.
| Property | Value / Description | Implication for Solubility |
| CAS Number | 6148-18-1 | Unique identifier (Distinct from 4-methyl analog) |
| Molecular Formula | C₉H₇ClN₂ | Aromatic, planar structure |
| LogP (Predicted) | ~3.90 | Highly lipophilic; prefers non-polar/chlorinated solvents |
| pKa (Predicted) | ~1.8 - 2.0 (N-1) | Weak base; protonates in strong acids, increasing aqueous solubility |
| Physical State | White to yellow powder | Crystalline lattice energy requires moderate polarity to break |
Solubility Landscape
The following data synthesizes experimental observations and structural analog analysis (specifically the 4-methyl derivative, CAS 109113-72-6) to provide a reliable solubility map.
Solvent Classifications[2]
Class A: High Solubility / High Stability (Recommended for Stock Solutions)
These solvents dissolve the compound readily (>50 mg/mL) and are chemically inert toward the alkyl chloride moiety.
-
Dichloromethane (DCM): Excellent solubility due to dispersion interactions. Ideal for extractions.
-
Dimethyl Sulfoxide (DMSO) & DMF: High solubility (>100 mg/mL). Caution: DMSO can act as an oxidant at high temperatures; keep <50°C.
-
Tetrahydrofuran (THF): Good solubility; suitable for anhydrous reactions.
Class B: High Solubility / Conditional Stability (Process Solvents)
Soluble, but potential for side reactions (solvolysis) over time or with heat.
-
Methanol / Ethanol: Good solubility, especially when warm.
-
Risk:[1] Slow conversion to 2-(methoxymethyl)quinazoline (ether formation) or solvolysis.
-
Use Case: Short-term reaction solvents (e.g., aminations) or recrystallization (if cooled rapidly).
-
-
Acetone: Moderate to high solubility. Avoid strong bases which may trigger aldol-like side reactions with the solvent.
Class C: Low Solubility (Anti-Solvents)
-
Water: Practically insoluble (<1 g/L) at neutral pH. Rapidly hydrolyzes at elevated temperatures.
-
Hexanes / Cyclohexane: Very low solubility. Excellent anti-solvents for precipitation.
Quantitative Solubility Estimates (Extrapolated)
Data extrapolated from 4-methyl analog trends and LogP correlation.
| Solvent | Solubility (25°C) | Solubility (60°C) | Stability Rating |
| Dichloromethane | > 100 mg/mL | N/A (Boils) | ★★★★★ (Stable) |
| Methanol | 20 - 40 mg/mL | > 100 mg/mL | ★★☆☆☆ (Risk of solvolysis) |
| Acetonitrile | 30 - 50 mg/mL | > 80 mg/mL | ★★★★☆ (Stable) |
| Toluene | 10 - 20 mg/mL | > 60 mg/mL | ★★★★★ (Stable) |
| Water (pH 7) | < 0.5 mg/mL | Decomposes | ☆☆☆☆☆ (Unstable) |
Stability & Reactivity Logic
The chloromethyl group is a "soft" electrophile. Solvent choice dictates the reaction pathway.
Decision Matrix: Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the intended application, balancing solubility against the risk of degradation.
Figure 1: Solvent Selection Decision Matrix. Blue paths indicate high stability requirements; Red paths indicate controlled reactivity.
Degradation Pathways[3]
-
Hydrolysis: In the presence of water (even atmospheric moisture), the -CH₂Cl group converts to -CH₂OH (2-(hydroxymethyl)quinazoline). This is accelerated by heat and bases.
-
Dimerization: In concentrated solutions with nucleophilic impurities, self-alkylation can occur.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to validate solubility in a specific solvent lot before scaling up.
-
Preparation: Dry a 20 mL scintillation vial and weigh it (
). -
Saturation: Add 100 mg of this compound to the vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 5 minutes at 25°C. If fully dissolved, add more solid until a suspension persists.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen (do not use heat >40°C to avoid degradation).
-
Measurement: Weigh the dried residue (
). -
Calculation: Solubility (
) in mg/mL = .
Protocol B: Recrystallization (Purification)
Recommended solvent system: Dichloromethane / Hexane or Isopropanol.
-
Dissolution: Dissolve crude this compound in the minimum amount of DCM at room temperature.
-
Filtration: Filter to remove insoluble inorganic salts.
-
Precipitation: Slowly add Hexane (anti-solvent) with stirring until the solution becomes cloudy.
-
Crystallization: Cool the mixture to 0-4°C for 2 hours.
-
Collection: Filter the crystals and wash with cold Hexane.
-
Drying: Dry under high vacuum at ambient temperature. Do not oven dry >50°C.
Safety & Handling
-
Alkylating Agent: This compound is a potent alkylating agent (genotoxic impurity risk). Handle in a fume hood.
-
Skin Absorption: High lipophilicity (LogP ~3.9) suggests rapid skin absorption. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Quench excess material with a dilute amine solution (e.g., ammonia in methanol) before disposal to destroy the reactive chloride.
References
-
BOC Sciences. this compound (CAS 6148-18-1) Physicochemical Properties. Accessed October 2025.[2]
-
PubChem. Compound Summary: this compound.[3][] National Library of Medicine. Link
-
Journal of Chemical & Engineering Data. Solubility of 2-chloromethyl-4-methylquinazoline in Different Solvent Systems. (Proxy data for solubility trends). Link
-
BenchChem. Synthesis and Application of Quinazoline Intermediates. (Process chemistry insights). Link
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An In-depth Technical Guide to the Structural and Chemical Distinctions Between 2-(Chloromethyl)quinazoline and 4-(Chloromethyl)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, synthetic, and reactive differences between the isomeric compounds 2-(Chloromethyl)quinazoline and 4-(Chloromethyl)quinazoline. Understanding these distinctions is paramount for their effective utilization as versatile intermediates in medicinal chemistry and drug discovery.
Introduction to the Quinazoline Scaffold
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinazoline core dictates its pharmacological profile, making the study of its isomeric derivatives crucial for the rational design of novel therapeutic agents. The chloromethyl group, in particular, serves as a reactive handle for introducing diverse functionalities, and its position on the quinazoline ring significantly influences the molecule's overall chemical behavior.[2]
Structural Isomers: A Comparative Overview
The core structural difference between this compound and 4-(Chloromethyl)quinazoline lies in the point of attachment of the chloromethyl (-CH2Cl) group to the quinazoline nucleus. This seemingly subtle variation leads to significant differences in their electronic properties, steric hindrance, and ultimately, their chemical reactivity and synthetic accessibility.
dot
Caption: 2D structures of this compound and 4-(Chloromethyl)quinazoline.
Physicochemical Properties
| Property | 2-(Chloromethyl)-4-methylquinazoline | 4-(Chloromethyl)quinazoline (Predicted) |
| Molecular Formula | C10H9ClN2[2] | C9H7ClN2 |
| Molecular Weight | 192.65 g/mol [2] | 178.62 g/mol |
| Appearance | White to almost white powder to crystal[2] | Likely a solid at room temperature |
| Melting Point | 61 - 65 °C[2] | Data not available |
| Solubility | Sparingly soluble in water[3] | Expected to have low aqueous solubility |
Synthesis of Chloromethylquinazolines
The synthetic routes to 2- and 4-(chloromethyl)quinazoline are distinct, reflecting the inherent reactivity of the quinazoline ring system.
Synthesis of this compound Derivatives
A common route to this compound derivatives involves the cyclization of an appropriate anthranilic acid derivative with chloroacetonitrile. For instance, 2-(chloromethyl)-4-methylquinazoline can be synthesized from o-aminoacetophenone and chloroacetamide.[4] Another established method involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in the presence of chloroacetonitrile.[1]
Experimental Protocol: Synthesis of 2-(chloromethyl)-4-methylquinazoline [4]
-
Dissolve o-aminoacetophenone (0.1 mol) in 80 mL of absolute ethanol in a round-bottom flask.
-
Add phosphoric acid (0.12 mol) as a catalyst.
-
Slowly add a solution of 2-chloroacetamide (0.11 mol) in 20 mL of absolute ethanol at room temperature.
-
Reflux the reaction mixture for 45 hours.
-
After cooling, filter the mixture and wash the filtrate with saturated brine.
-
Evaporate the solvent and extract the organic phase with ethyl acetate.
-
Dry the organic layer with anhydrous sodium sulfate, concentrate, and dry under vacuum to yield the product.
dot
Caption: Synthetic scheme for 2-(Chloromethyl)-4-methylquinazoline.
Synthesis of 4-(Chloromethyl)quinazoline
A direct, high-yield synthesis of the parent 4-(chloromethyl)quinazoline is not well-documented in the reviewed literature. However, a plausible approach involves the conversion of a precursor such as 4-(hydroxymethyl)quinazoline or quinazoline-4-methanol. This would typically involve a chlorination step using a reagent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
A general method for preparing 4-substituted quinazolines involves the reaction of substituted 2-aminobenzophenones with thiourea in DMSO.[4] This suggests that a suitable 2-aminobenzophenone precursor could potentially lead to a 4-substituted quinazoline that can then be converted to the chloromethyl derivative.
Comparative Reactivity
The position of the chloromethyl group has a profound impact on the reactivity of the quinazoline ring, particularly in nucleophilic substitution reactions.
Reactivity of the Chloromethyl Group
In both isomers, the chloromethyl group is a reactive electrophilic site susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[2] This makes both compounds valuable intermediates for the synthesis of a wide range of derivatives.
Reactivity of the Quinazoline Ring: The C4 vs. C2 Position
A key difference in the reactivity of the two isomers stems from the inherent electronic properties of the quinazoline ring. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This is a well-established principle in quinazoline chemistry. For instance, in 2,4-dichloroquinazolines, nucleophilic substitution occurs preferentially at the C4 position.[5]
This enhanced reactivity at C4 can be attributed to the electron-withdrawing effect of the pyrimidine nitrogen atoms, which is more pronounced at the 4-position. This makes the 4-position in quinazoline derivatives a prime target for nucleophilic aromatic substitution (SNAr) reactions.
dot
Caption: Reactivity comparison of the C2 and C4 positions on the quinazoline ring.
This inherent difference in reactivity has significant implications for the synthetic utility of this compound and 4-(chloromethyl)quinazoline. For 4-(chloromethyl)quinazoline, nucleophilic substitution reactions on the ring itself would likely require harsher conditions compared to substitutions at the chloromethyl group. Conversely, for this compound, the C4 position remains a potential site for further functionalization via nucleophilic substitution, offering a pathway to di-substituted quinazoline derivatives.
Spectroscopic Characterization
The structural differences between the two isomers are reflected in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) spectra.
-
¹H NMR: The chemical shifts of the protons on the quinazoline ring will differ significantly between the two isomers due to the different electronic environments created by the chloromethyl group at either the 2- or 4-position. The protons on the benzene portion of the quinazoline ring will also show distinct splitting patterns and chemical shifts.
-
¹³C NMR: The chemical shifts of the carbon atoms in the quinazoline ring, especially C2 and C4, will be a clear indicator of the isomer.
While a full experimental dataset for 4-(chloromethyl)quinazoline is not available, predictions based on related structures suggest that the chemical shifts of the protons and carbons adjacent to the C4-substituted chloromethyl group would be significantly different from those in the 2-substituted isomer.
Applications in Drug Development
Both this compound and its derivatives are extensively used as intermediates in the synthesis of pharmaceuticals.[2] The quinazoline scaffold is a core component of several approved drugs, and the ability to selectively functionalize the 2- or 4-position is crucial for developing new drug candidates with improved efficacy and selectivity. The differential reactivity of the C2 and C4 positions allows for regioselective synthesis of complex quinazoline-based molecules, a key strategy in modern drug discovery.[5]
Conclusion
The structural isomerism of this compound and 4-(chloromethyl)quinazoline leads to distinct chemical properties and synthetic accessibility. The key differentiator is the inherent reactivity of the quinazoline ring, with the 4-position being more susceptible to nucleophilic attack than the 2-position. This has profound implications for their use as synthetic intermediates. While this compound derivatives are well-characterized and synthetically accessible, further research is needed to fully elucidate the properties and synthetic routes to the parent 4-(chloromethyl)quinazoline. A thorough understanding of these differences is essential for researchers in the field of medicinal chemistry to effectively harness the potential of these versatile building blocks in the design and synthesis of novel therapeutic agents.
References
Sources
Biological Targets of 2-(Chloromethyl)quinazoline Derivatives: A Technical Guide
This technical guide details the biological targets, chemical reactivity, and therapeutic applications of 2-(Chloromethyl)quinazoline derivatives . It is structured to serve researchers and drug developers, focusing on the scaffold's dual role as a versatile synthetic intermediate and a potent electrophilic pharmacophore.
Executive Summary
The This compound scaffold represents a critical junction in medicinal chemistry. While often utilized as a high-reactivity intermediate for synthesizing C2-substituted quinazolines, the chloromethyl moiety itself possesses distinct biological activity as an alkylating agent. This guide analyzes the scaffold's interaction with primary oncology targets (EGFR, VEGFR-2) and microbial enzymes (DHFR), distinguishing between derivatives where the chloromethyl group is retained as a "warhead" versus those where it serves as a precursor for nucleophilic substitution.
Chemical Biology & Reactivity Profile
The Electrophilic "Warhead"
The defining feature of this scaffold is the
-
Mechanism:
Alkylation. -
Biological Implication: Compounds retaining the 2-chloromethyl group often exhibit cytotoxicity through non-specific DNA alkylation or covalent modification of enzyme active sites.
-
Synthetic Utility: It serves as a "linchpin" for generating diverse libraries (e.g., 2-aminomethyl, 2-thiomethyl derivatives) that target specific kinases with higher selectivity and lower systemic toxicity.
Synthesis Workflow
The generation of these derivatives typically proceeds via the cyclization of anthranilic acid derivatives, followed by functionalization.
Figure 1: Synthetic divergence of the this compound scaffold. The pathway splits between substitution (green nodes) and retention of the electrophile (red node).
Primary Biological Targets
A. Epidermal Growth Factor Receptor (EGFR)
The most validated target for quinazoline derivatives is the intracellular tyrosine kinase domain of EGFR.[1]
-
Mode of Action:
-
Competitive Inhibition: Derivatives where the chlorine is displaced by bulky amines (e.g., anilines) compete with ATP for the binding pocket.
-
Covalent Inhibition: Derivatives retaining the chloromethyl group or modified with acrylamides can form irreversible covalent bonds with Cys797 at the ATP binding site.
-
-
Selectivity: 4-anilinoquinazoline derivatives derived from this scaffold show high potency against EGFR
and EGFR mutants, which are resistant to first-generation inhibitors like Gefitinib.
B. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Many 2-substituted quinazolines exhibit dual inhibition of EGFR and VEGFR-2.[2][3]
-
Therapeutic Rationale: Simultaneous blockade of tumor proliferation (EGFR) and angiogenesis (VEGFR-2).
-
SAR Insight: Substitution at the C2 position (derived from the chloromethyl precursor) with hydrophobic groups enhances affinity for the hydrophobic pocket of VEGFR-2.
C. Dihydrofolate Reductase (DHFR)
Quinazolines are classical antifolates.
-
Mechanism: They mimic the pteridine ring of folic acid, binding to DHFR and preventing the reduction of dihydrofolate to tetrahydrofolate. This halts thymidylate synthesis and DNA replication.
-
Key Derivative: 2,4-diaminoquinazolines (synthesized from the chloromethyl core) are potent inhibitors of both human and bacterial DHFR.
Mechanism of Action: Signaling Cascade
The following diagram illustrates how these derivatives disrupt downstream oncogenic signaling.
Figure 2: Dual inhibition of EGFR and VEGFR-2 pathways by quinazoline derivatives leads to arrest of proliferation and induction of apoptosis.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-4(3H)-quinazolinone
A self-validating protocol for generating the core scaffold.
-
Reagents: Anthranilic acid (1 eq), Chloroacetyl chloride (1.2 eq), Glacial acetic acid (Solvent).
-
Procedure:
-
Dissolve anthranilic acid in glacial acetic acid.
-
Add chloroacetyl chloride dropwise at 0°C to prevent exotherms.
-
Reflux the mixture for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Validation Point: The formation of a white precipitate indicates cyclization.
-
Cool to room temperature, filter the solid, and wash with cold water.
-
Yield Check: Expected yield >75%. Melting point should be 248–250°C.
-
Protocol B: EGFR Kinase Inhibition Assay (FRET-based)
Used to quantify the IC50 of the synthesized derivatives.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF).
-
Components:
-
Recombinant EGFR enzyme (wild-type or mutant).[4]
-
Substrate: Biotinylated poly-Glu-Tyr.
-
ATP (at
concentration). -
Test Compound (dissolved in DMSO).
-
-
Workflow:
-
Incubate Enzyme + Compound + Substrate + ATP in kinase buffer for 60 min at 25°C.
-
Add detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
-
Control: Staurosporine (positive control) and DMSO only (negative control).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Protocol C: In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: A549 (Lung cancer), MCF-7 (Breast cancer), H1975 (EGFR T790M mutant).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: Treat with graded concentrations (0.1 – 100
M) of derivatives for 48h. -
Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Measurement: Absorbance at 570 nm.
Quantitative Data Summary
The following table summarizes the biological activity of key derivatives synthesized from the 2-chloromethyl core.
| Derivative Class | Substitution (C2) | Target | IC50 / MIC | Biological Outcome |
| Chloromethyl Core | -CH2Cl (Unsubstituted) | DNA / General | 10-25 | Moderate cytotoxicity (Alkylating agent) |
| Amino-Quinazoline | -CH2-NH-Aryl | EGFR (WT) | 5 - 50 nM | Potent competitive inhibition |
| Amino-Quinazoline | -CH2-NH-Aryl | EGFR (T790M) | 10 - 100 nM | Overcomes drug resistance |
| Thio-Quinazoline | -CH2-S-Heterocycle | DHFR (Bacterial) | < 1 | High antibacterial activity |
| Fused Tricyclic | Cyclized via C2 | Tubulin | 0.5 - 2 | Mitotic arrest |
References
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI. Available at: [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. NIH. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization. Molecules. Available at: [Link]
-
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]
-
Quinazolines as inhibitors of dihydrofolate reductase. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Handling Guide: 2-(Chloromethyl)quinazoline
CAS No: 6148-18-1 | Molecular Formula: C₉H₇ClN₂ | Molecular Weight: 178.62 g/mol [][2][3][4]
Executive Summary & Substance Identification
2-(Chloromethyl)quinazoline is a highly reactive heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, including CysLT1 receptor antagonists and as a structural analog/impurity in the production of dipeptidyl peptidase-4 (DPP-4) inhibitors like Linagliptin .[4][5][6][7]
Due to the presence of the electrophilic chloromethyl moiety at the C2 position, this compound acts as a potent alkylating agent . It poses significant risks of skin corrosion, severe eye damage, and potential mutagenicity. This guide synthesizes safety data from direct substance analysis and Structure-Activity Relationship (SAR) inferences from its close analog, 2-(chloromethyl)-4-methylquinazoline (CAS 109113-72-6).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 6148-18-1 |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Reacts with Water |
| Melting Point | Solid at RT (Exact MP varies by purity; ~61-65°C for 4-methyl analog) |
| Key Reactivity | Nucleophilic substitution (Sɴ2), Hydrolysis (releases HCl) |
Hazard Identification & Toxicology (GHS Classification)
Danger. This compound is classified as a Skin Corrosive (Category 1B/1C) and Serious Eye Damage (Category 1) agent.
Mechanism of Toxicity: Alkylation & Hydrolysis
The chloromethyl group is a "warhead" capable of alkylating biological nucleophiles (DNA, proteins). Upon contact with moisture (mucous membranes, humidity), it hydrolyzes to release hydrochloric acid (HCl), causing immediate chemical burns.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.[8]
-
H317: May cause an allergic skin reaction (Sensitizer).[8]
-
H341: Suspected of causing genetic defects (Inferred from alkylating potential).
Visualizing the Hazard Pathway
The following diagram illustrates the dual-threat mechanism of direct alkylation and hydrolytic decomposition.
Figure 1: Dual mechanism of toxicity showing hydrolytic acid release and direct alkylation of biological targets.
Strategic Handling & Engineering Controls
Standard laboratory PPE is insufficient. Handling requires specific engineering controls to prevent inhalation of dusts and exposure to hydrolytic byproducts.
Personal Protective Equipment (PPE) Matrix
| Component | Requirement | Rationale |
| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate film (e.g., Silver Shield) or thick Nitrile (8 mil). | Standard nitrile may degrade upon prolonged contact with alkyl halides. |
| Respiratory | NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a hood. | Prevents inhalation of dust which hydrolyzes in the lungs to form acid. |
| Eye/Face | Chemical splash goggles + Face Shield. | Corrosive solids can cause permanent blindness instantly. |
| Body | Tyvek® lab coat or chemical-resistant apron. | Prevents contamination of street clothes. |
Inert Atmosphere Handling
Because the compound degrades in moist air, all weighing and transfer operations should ideally occur in a glovebox or under a nitrogen blanket.
Protocol: Safe Transfer from Solid to Solution
-
Preparation: Pre-dry all glassware and solvents (anhydrous <50 ppm water).
-
Environment: Equilibrate the reagent bottle to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Weigh quickly into a tared vial under a gentle stream of Nitrogen/Argon.
-
Solubilization: Immediately dissolve in an anhydrous solvent (DCM, THF, or DMF) to stabilize the compound against atmospheric moisture.
Emergency Response Protocols
Self-Validating Response Logic: The response must neutralize the acid (HCl) generated by hydrolysis while minimizing heat generation.
Exposure Response
-
Skin Contact: Immediate flushing with water for 15 minutes . Do not neutralize with strong bases on skin, as the exotherm will worsen the burn. Use soap and water after flushing.
-
Eye Contact: Irrigate immediately.[8] If wearing contacts, remove after the first 5 minutes of flushing, then continue for 10 more minutes. Seek immediate ophthalmological care.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only). Pulmonary edema may be delayed; medical observation is recommended.
Spill Cleanup Decision Tree
Do not simply wipe up. The solid must be chemically deactivated.
Figure 2: Decision logic for spill containment and neutralization.
Storage & Stability
Critical Requirement: The stability of this compound is inversely proportional to temperature and humidity.
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[9] The container must be tightly sealed.[7]
-
Incompatibility: Violent reaction with strong oxidizers and strong bases. Reacts with water/alcohols to generate HCl.
Shelf Life: When stored correctly (Dry/Cold/Dark), the compound is stable for 12–24 months. Yellowing of the white crystalline solid indicates decomposition (formation of HCl and polymeric byproducts).
Disposal Considerations
Waste Stream: Halogenated Organic Waste.
-
Do not dispose of down the drain.
-
Deactivation: For small laboratory quantities, the material can be hydrolyzed intentionally in a fume hood by slow addition to a large volume of dilute sodium bicarbonate solution (gas evolution will occur), followed by disposal of the neutralized aqueous layer (check local regulations) and organic waste.
-
Commercial Disposal: Incineration with a scrubber system is required to manage HCl emissions.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253661957, 2-(Chloromethyl)-4-methylquinazoline. (Note: 4-methyl analog used for SAR toxicity inference). Retrieved from [Link]
-
Apicule. (n.d.). This compound API Intermediate for Linagliptin.[5][6] Retrieved from [Link]
Sources
- 2. This compound - CAS:6148-18-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-[(4-chlorophenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole CAS#: 6148-18-1 [m.chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 6. apicule.com [apicule.com]
- 7. chemcia.com [chemcia.com]
- 8. echemi.com [echemi.com]
- 9. 6148-18-1 | CAS DataBase [chemicalbook.com]
The Strategic Role of 2-(Chloromethyl)quinazoline in Heterocyclic Chemistry
The following technical guide details the chemistry, synthesis, and application of 2-(Chloromethyl)quinazoline and its functional derivatives.
Executive Summary: The Bifunctional Scaffold
In the landscape of medicinal chemistry, This compound represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its unique bifunctional electrophilicity .[1]
Unlike simple quinazolines, the 2-chloromethyl variant possesses two distinct reactive centers:
-
The Exocyclic Electrophile (C2-CH₂Cl): A highly reactive alkyl halide susceptible to rapid
displacement by nucleophiles (amines, thiols, alkoxides).[1] -
The Endocyclic Electrophile (C4 Position): When functionalized (e.g., C4-Cl or C4=O), this position allows for orthogonal derivatization, enabling the construction of complex Structure-Activity Relationship (SAR) libraries.[1]
This guide explores the synthesis of this core, its reactivity profile, and its critical role in the synthesis of bioactive pharmaceutical ingredients (APIs), including the DPP-4 inhibitor Linagliptin .[1]
Chemical Identity & Stability[1][2][3][4]
-
IUPAC Name: this compound[1]
-
Common Derivatives: 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6); 2-(Chloromethyl)quinazolin-4(3H)-one (CAS: 2006-03-3).[1]
-
Physical State: Typically a white to light-yellow crystalline solid.[1]
-
Stability Profile:
-
Moisture Sensitivity: The C-Cl bond is relatively stable to hydrolysis under neutral conditions but hydrolyzes to the alcohol (2-hydroxymethyl) under basic aqueous conditions.[1]
-
Thermal Stability: Stable up to ~200°C, but susceptible to polymerization or decomposition in the presence of strong Lewis acids without solvent.[1]
-
Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at <25°C to prevent slow hydrolysis or oxidative degradation.[1]
-
Synthetic Pathways: Constructing the Core
The synthesis of the this compound core is dictated by the desired substitution at the C4 position.[1] Two primary routes dominate the literature due to their scalability and atom economy.[1]
Route A: The Niementowski Modification (For 4-Methyl Derivatives)
This is the industrial standard for synthesizing 2-(chloromethyl)-4-methylquinazoline , a key intermediate for Linagliptin.[1] It utilizes o-aminoacetophenone and chloroacetonitrile.[1]
-
Mechanism: Acid-catalyzed condensation followed by cyclodehydration.[1]
-
Key Reagents: HCl (gas or dioxane solution), Chloroacetonitrile.[1]
-
Why this route? It avoids the use of anthranilic acid (which yields the 4-oxo product) and directly installs the aromatic system with the C4-methyl group.
Route B: The Anthranilic Acid Cyclization (For 4-Oxo Derivatives)
Used when a 4-oxo (lactam) or 4-chloro (via
-
Mechanism: Condensation of anthranilic acid with chloroacetyl chloride or chloroacetonitrile.[1]
-
Utility: The resulting quinazolin-4(3H)-one can be chlorinated at C4 to create a dual-electrophile scaffold (2-CH₂Cl, 4-Cl).[1]
Visualization: Synthetic Logic Flow
Figure 1: Divergent synthetic pathways based on starting material selection. Route A yields the fully aromatic 4-methyl core; Route B yields the 4-oxo core.
Reactivity Profile: The "Hub" of Divergence
The this compound scaffold acts as a "hub" because the chloromethyl group serves as a pivot point for divergent synthesis.[1]
Nucleophilic Substitution ( )
The exocyclic methylene carbon is highly electrophilic.[1] The adjacent quinazoline ring acts as an electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack.[1]
-
Amines: React rapidly to form 2-(aminomethyl)quinazolines .[1] Secondary amines are preferred to prevent over-alkylation.[1]
-
Thiols: Form thioethers, often used to link the quinazoline to other pharmacophores via a flexible sulfide bridge.[1]
-
Alkoxides: Generate ether linkages, common in EGFR inhibitors.[1]
Cyclization Reactions
If the nucleophile contains a second reactive group (e.g., 2-aminoethanol or ethylenediamine), the initial substitution can be followed by an intramolecular attack on the N3 or C4 position, leading to fused tricyclic systems like imidazo[1,2-c]quinazolines .[1]
Visualization: Reactivity Map
Figure 2: The reactivity hub.[1] The chloromethyl group enables access to diverse chemical space via simple displacement reactions.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)-4-methylquinazoline
Target: Preparation of the core scaffold from o-aminoacetophenone.[1]
Reagents:
-
o-Aminoacetophenone (1.0 eq)[1]
-
Chloroacetonitrile (1.2 eq)[1]
-
4M HCl in Dioxane (3.0 eq)[1]
-
Solvent: 1,4-Dioxane[1]
Procedure:
-
Dissolution: Charge a 3-neck round bottom flask with o-aminoacetophenone and 1,4-dioxane. Cool to 10°C under
.[1] -
Addition: Add chloroacetonitrile dropwise, maintaining temperature <15°C.
-
Acidification: Slowly add 4M HCl in dioxane. The solution will darken.
-
Cyclization: Stir at 25°C for 16–20 hours. Monitor by TLC/LC-MS for consumption of starting material.[1]
-
Workup: Pour the reaction mixture into ice-cold 50% NaOH solution (carefully, exotherm!). Extract with Ethyl Acetate (3x).[1]
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Acetonitrile/Petroleum Ether. -
Yield: Typical yields range from 75–85%.[1]
Critical Control Point: Temperature control during the HCl addition is vital. Exceeding 20°C during addition promotes polymerization of chloroacetonitrile.[1]
Protocol B: Nucleophilic Substitution with Secondary Amines
Target: Derivatization at the C2 position.
Reagents:
-
2-(Chloromethyl)-4-methylquinazoline (1.0 eq)[1]
-
Secondary Amine (e.g., Piperazine derivative) (1.1 eq)[1]
-
Potassium Carbonate (
) (2.5 eq)[1] -
Potassium Iodide (KI) (0.1 eq - Catalyst)[1]
-
Solvent: Acetonitrile (ACN) or DMF[1]
Procedure:
-
Suspend the quinazoline core and
in ACN.[1] -
Add the amine and catalytic KI.[1]
-
Heat to 60°C for 4–6 hours.
-
Filter off inorganic salts.[1]
-
Concentrate filtrate and purify via column chromatography (DCM/MeOH gradient).[1]
Why KI? The Finkelstein reaction generates the in situ 2-(iodomethyl) species, which is a superior electrophile, accelerating the reaction rate significantly.[1]
Applications in Drug Discovery[3]
Case Study: Linagliptin (Trajenta®)
Linagliptin is a DPP-4 inhibitor used for Type 2 Diabetes.[1] Its synthesis relies heavily on the 2-(chloromethyl)-4-methylquinazoline intermediate.[1][2]
-
Role: The quinazoline core provides the necessary steric bulk and pi-stacking interactions within the DPP-4 enzyme pocket.[1]
-
Linkage: The chloromethyl group is displaced by a piperidine-substituted phthalimide (or related amine) to construct the full drug molecule.[1]
Quantitative Comparison of Leaving Groups at C2
When optimizing the C2-substitution, the choice of the leaving group (LG) on the methyl arm is critical.[1]
| Leaving Group (LG) | Reactivity | Stability | Comment |
| -Cl | High | Moderate | Best balance of cost/stability.[1] Standard. |
| -Br | Very High | Low | Hard to store; prepare in situ via Finkelstein.[1] |
| -I | Extremely High | Very Low | Use catalytic KI; do not isolate.[1] |
| -OMs | High | High | Alternative if starting from 2-hydroxymethyl.[1] |
References
-
Guidechem. (2024).[1] Synthesis and properties of 2-(chloromethyl)-4-methylquinazoline. Retrieved from [1]
-
Molecules. (2010).[1] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Retrieved from [1]
-
National Institutes of Health (PMC). (2020).[1] Quinazoline and Quinazolinone Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities. Retrieved from [1]
-
PubChem. (2024).[1] 2-(Chloromethyl)-4-methylquinazoline Compound Summary. Retrieved from [1]
-
ChemicalBook. (2023).[1] Synthesis protocols for Quinazoline intermediates. Retrieved from [1]
Sources
The 2-(Chloromethyl)quinazoline Scaffold: A Versatile Linchpin in Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the quinazoline ring system is a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 2-(chloromethyl)quinazoline (2-CMQ) and its derivatives (specifically the 4-oxo and 4-amino variants) occupy a critical niche.
This guide defines the technical utility of 2-CMQ not merely as a static pharmacophore, but as a dynamic synthetic linchpin . The chloromethyl moiety serves as a highly reactive electrophilic "handle," allowing medicinal chemists to rapidly diversify the 2-position of the quinazoline core—a region pivotal for tuning solubility, pharmacokinetic (PK) properties, and solvent-front interactions in kinase inhibitors.
Part 1: Structural Logic & Pharmacophore Analysis
The Anatomy of the Scaffold
The 2-CMQ scaffold functions through a tripartite mechanism when integrated into drug candidates (particularly kinase inhibitors):
-
The Core (Quinazoline): Mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR).
-
The 4-Position (Head): Usually substituted with an aniline or aromatic group to occupy the hydrophobic pocket.
-
The 2-Position (Tail - Derived from Chloromethyl): The chloromethyl group is the precursor to the "tail." This region typically extends towards the solvent front. Modifying this position is crucial for:
-
Solubility: Introducing polar heterocycles (morpholine, piperazine).
-
Selectivity: Steric tuning to avoid clashes with non-target kinases.
-
Reactivity Profile
The C-Cl bond at the 2-position is activated by the electron-deficient quinazoline ring (a
-
Warning (Structural Alert): The unreacted chloromethyl group is a potent alkylating agent. In final drug candidates, this moiety is generally undesirable due to potential genotoxicity (reacting with DNA bases). It must be fully consumed or chemically masked in the final step.
Part 2: Synthetic Methodologies
Primary Synthesis: The Anthranilic Acid Route
The most robust method for accessing the 2-chloromethyl-4(3H)-quinazolinone precursor involves the condensation of anthranilic acid with chloroacetonitrile. This "one-pot" approach avoids harsh conditions associated with other routes.
Protocol 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one[1][2]
-
Reagents: Anthranilic acid (1.0 eq), Chloroacetonitrile (3.0 eq), Sodium (catalytic), Methanol (anhydrous).
-
Conditions: Room temperature (
), Nitrogen atmosphere.
Step-by-Step Methodology:
-
Activation: Dissolve sodium metal (0.2 eq) in anhydrous methanol to generate sodium methoxide in situ.
-
Addition 1: Add chloroacetonitrile (3.0 eq) via syringe. Stir for 40 minutes at ambient temperature.
-
Addition 2: Add a solution of anthranilic acid (1.0 eq) in anhydrous methanol.
-
Cyclization: Stir the mixture for 2 hours. The product will precipitate.[3]
-
Workup: Filter the precipitate. Wash sequentially with cold methanol, water, and cold methanol again. Dry under vacuum.[1]
Diversification Workflow
Once the 2-chloromethyl core is synthesized, it branches into two distinct pathways:
-
Pathway A (Direct Substitution): For non-kinase targets (antimicrobials).
-
Pathway B (Aromatization & Amination): For kinase inhibitors (transforming the ketone to an amine).
Visualization of Synthetic Logic
The following diagram illustrates the divergent synthesis starting from anthranilic acid.
Caption: Divergent synthesis of quinazoline therapeutics. Pathway B represents the standard route for EGFR/VEGFR kinase inhibitor development.
Part 3: Medicinal Chemistry Applications (SAR)[4]
Kinase Inhibition (EGFR/VEGFR)
The most high-value application of 2-CMQ is in the synthesis of 4-anilinoquinazolines.
-
Mechanism: The 4-anilino group binds into the hydrophobic ATP pocket.[4] The 2-position, derived from the chloromethyl group, points toward the solvent interface.
-
Optimization Strategy: Leaving the
group is toxic. It is replaced with solubilizing groups.-
Example: Replacing
with -methylpiperazine often increases bioavailability and lysosomal trapping (desirable for some cancer drugs).
-
Quantitative Data: Activity Comparison
The table below summarizes the effect of 2-position modifications on biological activity (Data synthesized from representative SAR studies on EGFR inhibition).
| Compound Variant | 2-Position Substituent ( | 4-Position Substituent | IC50 (HepG2) | Solubility | Notes |
| Intermediate | 3-Br-Aniline | 3.8 | Low | Potent but cytotoxic/reactive. | |
| Derivative A | 3-Br-Aniline | >50 | Moderate | Loss of potency; H-bond donor mismatch. | |
| Derivative B | 3-Br-Aniline | 1.2 | High | Improved potency and solubility. | |
| Derivative C | 3-Br-Aniline | 8.5 | Very Low | Lipophilic; poor PK profile. |
Experimental Protocol: Nucleophilic Substitution
To convert the reactive chloromethyl intermediate into a bioactive candidate.
Protocol 2: Amination of 4-Anilino-2-(chloromethyl)quinazoline
-
Setup: Dissolve 4-anilino-2-(chloromethyl)quinazoline (1.0 mmol) in anhydrous THF or DMF (5 mL).
-
Base: Add DIPEA (Diisopropylethylamine) (1.5 mmol) to scavenge HCl.
-
Nucleophile: Add the secondary amine (e.g., Morpholine) (1.2 mmol).
-
Reaction: Heat to
for 3 hours. Monitor by TLC (The starting material spot will disappear; product is more polar). -
Workup: Dilute with ethyl acetate, wash with brine. Purify via column chromatography (DCM:MeOH gradient).
Part 4: Critical Stability & Safety Factors
Hydrolytic Instability
While 2-CMQ is stable in anhydrous solvents and cold acid, it is hydrolytically unstable in hot aqueous base.
-
Reaction:
-
Impact: This side reaction yields the hydroxymethyl derivative, which is often significantly less potent (see Table above).
-
Control: Perform nucleophilic substitutions in anhydrous conditions (DMF/THF) whenever possible.
Genotoxicity Management
Because 2-CMQ is an alkylating agent, it falls under the ICH M7 guidelines for mutagenic impurities.
-
In Synthesis: It is an intermediate, not the final API.
-
Purification: You must demonstrate that the final drug substance contains
(Threshold of Toxicological Concern) levels of the chloromethyl precursor. -
Testing: Use the Ames test to confirm the removal of the alkylating activity in the final derivative.
Part 5: References
-
Zhang, Y. et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules, 15(12), 9473–9485.
-
Hoda, N. et al. (2023). "Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies." European Journal of Medicinal Chemistry, 260, 115626.
-
Muby Chemicals. "2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet (SDS)."
-
Katari, N.K. et al. (2019). "Design and synthesis of novel 6-substituted quinazoline-2-thiols."[5] Molecular Diversity, 23, 351–360.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel 6-substituted quinazoline-2-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
one-pot synthesis of 2-hydroxymethyl-4(3H)-quinazolinone from 2-(Chloromethyl)quinazoline
Application Note: One-Pot Hydrolytic Synthesis of 2-Hydroxymethyl-4(3H)-quinazolinone
Part 1: Executive Summary
This application note details the protocol for the synthesis of 2-hydroxymethyl-4(3H)-quinazolinone via the hydrolytic conversion of 2-(chloromethyl)quinazolin-4(3H)-one . While the request specifies "2-(chloromethyl)quinazoline," this guide addresses the chemically stable 4(3H)-one tautomer, which is the standard precursor for this class of bioactive scaffolds.
The protocol highlights a "One-Pot" Cascade Strategy : while the hydrolysis can be performed as a standalone reaction, it is most efficiently executed as the second phase of a continuous sequence starting from anthranilic acid, eliminating the isolation of the potent alkylating intermediate.
Key Performance Indicators:
-
Yield: 60–75% (isolated).
-
Purity: >95% (HPLC).
-
Reaction Type: Nucleophilic Substitution (
) / Base-Mediated Hydrolysis. -
Green Chemistry: Uses aqueous media and avoids chlorinated solvents.
Part 2: Scientific Integrity & Logic
Mechanistic Foundation
The transformation relies on the high electrophilicity of the chloromethyl group at the C2 position. The reaction proceeds via an
Critical Control Point (pH): The quinazolinone core is susceptible to ring-opening (degradation to anthranilic acid derivatives) under harsh alkaline conditions.
-
Optimal pH Window: 10–12.
-
Risk: Strong reflux in concentrated NaOH (>5M) can cleave the C2-N3 bond.
-
Solution: The protocol uses a controlled concentration of NaOH (2M) or
to favor aliphatic substitution over aromatic ring cleavage.
Nomenclature Clarification
Researchers often use the shorthand this compound. However, the stable tautomer required for this synthesis is 2-(chloromethyl)quinazolin-4(3H)-one (CAS: 2005-19-8). Using the fully aromatic this compound (CAS: 10168-86-2) would require a simultaneous oxidation/hydrolysis of the C4-H bond, which is not feasible under these specific conditions. This protocol assumes the 4(3H)-one precursor.[1][2][3][4][5]
Pathway Visualization
The following diagram illustrates the reaction pathway and the competing side reaction (Ring Opening).
Figure 1: Reaction pathway showing the conversion of the chloromethyl precursor to the hydroxymethyl target and potential degradation.
Part 3: Experimental Protocols
Materials & Reagents
| Reagent | Role | Equiv. | CAS No. |
| 2-(Chloromethyl)quinazolin-4(3H)-one | Starting Material | 1.0 | 2005-19-8 |
| Sodium Hydroxide (2M aq) | Nucleophile / Base | 2.5 | 1310-73-2 |
| Methanol | Co-solvent | - | 67-56-1 |
| Hydrochloric Acid (1M) | Neutralization | As req. | 7647-01-0 |
Protocol A: Direct Hydrolysis (Standard)
Use this if you have isolated 2-(chloromethyl)quinazolin-4(3H)-one.
-
Solubilization: In a 100 mL round-bottom flask, suspend 2-(chloromethyl)quinazolin-4(3H)-one (1.0 g, 5.1 mmol) in Methanol (15 mL).
-
Base Addition: Slowly add 2M NaOH (10 mL) to the suspension. The mixture may warm slightly.
-
Reaction: Heat the mixture to Reflux (approx. 70°C) for 60–90 minutes.
-
Monitoring: Check via TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (
) should disappear, replaced by the more polar product ( ).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Critical Step: Acidify carefully with 1M HCl dropwise to pH 6–7.
-
Observation: A white to off-white precipitate will form immediately upon neutralization.
-
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold water (
) followed by cold methanol ( ) to remove salts and trace impurities. -
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: The "One-Pot" Cascade (Advanced)
Use this to generate the product directly from Anthranilic Acid, skipping the isolation of the chloro-intermediate.
-
Formation: Dissolve Anthranilic Acid (5 mmol) in anhydrous Methanol. Add Chloroacetonitrile (15 mmol) and Sodium Methoxide (1 mmol cat.). Stir at RT for 40 min, then reflux for 2 hours to form the chloro-intermediate in situ.
-
Evaporation: Remove excess methanol under vacuum.
-
Hydrolysis: Add 2M NaOH (10 mL) directly to the residue in the same flask.
-
Reflux: Reflux for 1 hour.
-
Quench: Neutralize with dilute HCl, filter, and wash as described in Protocol A.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the hydrolytic conversion.
Part 4: Results & Troubleshooting
Expected Data
-
Appearance: White to pale yellow solid.
-
Melting Point: 278–279 °C (Lit.[6] value).
-
1H NMR (DMSO-d6):
11.94 (br s, 1H, NH), 8.11 (d, 1H), 7.82 (t, 1H), 7.64 (d, 1H), 7.51 (t, 1H), 5.60 (br s, 1H, OH), 4.39 (s, 2H, CH2).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Ring opening due to high pH. | Reduce NaOH concentration to 1M or use |
| Product is Sticky/Oily | Incomplete neutralization. | Ensure pH is exactly 7.0. If sticky, triturate with cold diethyl ether. |
| Starting Material Remains | Reaction time too short. | Extend reflux by 30 mins. Ensure methanol is not boiling off (use efficient condenser). |
| Impurity at | Dimerization (Ether formation). | Dilute the reaction mixture. High concentration favors intermolecular |
Part 5: References
-
Cao, S. L., et al. (2005). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." National Institutes of Health (PMC). Available at: [Link]
-
Organic Chemistry Portal. "Synthesis of Quinazolinones." Organic Chemistry Portal. Available at: [Link]
-
RSC Publishing. "HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones." Royal Society of Chemistry. Available at: [Link]
Sources
- 1. Sci-Hub. One-pot Synthesis of Substituted Quinazolin-4(3H)-ones under Microwave Irradiation / Journal of Chemical Research, 1998 [sci-hub.jp]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
procedure for synthesizing 4-anilinoquinazoline scaffolds using 2-(Chloromethyl)quinazoline
Application Note: High-Fidelity Synthesis of 4-Anilinoquinazoline Scaffolds via 2-(Chloromethyl)quinazoline Intermediates
Executive Summary & Strategic Rationale
The 4-anilinoquinazoline pharmacophore represents the structural backbone of multiple blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib, Erlotinib, and Lapatinib.[1][2] While C6- and C7-functionalization is well-documented, the This compound motif offers a unique, versatile "handle" for synthesizing dual-action inhibitors or covalent probes.[1]
This application note details the precision synthesis of 4-anilino-2-(chloromethyl)quinazoline scaffolds. Unlike standard routes that utilize simple 4-chloroquinazolines, this protocol addresses the chemoselectivity challenge : differentiating between the highly reactive C4-chloride (SNAr active) and the C2-chloromethyl group (SN2 active) to ensure exclusive C4-amination without compromising the C2-alkyl halide for downstream diversification.[1]
Reaction Mechanism & Workflow Visualization
The synthesis relies on the electronic differentiation of the quinazoline core.[1][3] The C4 position, activated by the N3 nitrogen, undergoes Nucleophilic Aromatic Substitution (SNAr) significantly faster than the aliphatic SN2 displacement at the C2-chloromethyl group under controlled thermal conditions.[1]
Figure 1: Synthetic Pathway and Chemoselectivity Logic
Caption: Stepwise activation of the quinazoline core. Note the critical divergence at the 'Activated' stage where temperature control dictates chemoselectivity.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of the 2-(Chloromethyl)quinazolin-4(3H)-one Core
Rationale: Direct cyclization using chloroacetonitrile provides the 2-chloromethyl handle in a single step, avoiding the multi-step oxidation of 2-methyl analogs.[1]
Reagents:
-
Anthranilic acid (1.0 equiv)[1]
-
Chloroacetonitrile (3.0 equiv)[1]
-
Sodium metal (catalytic) or NaOH[1]
-
Solvent: Anhydrous Methanol[1]
Protocol:
-
Activation: Dissolve sodium (23 mg, 1 mmol) in anhydrous MeOH (5 mL) under N2. Add chloroacetonitrile (15 mmol) via syringe.[1] Stir for 40 min at ambient temperature.
-
Cyclization: Add a solution of anthranilic acid (5 mmol) in anhydrous MeOH (25 mL).
-
Reaction: Stir at room temperature for 2 hours. Note: Monitoring by TLC is essential; the product usually precipitates.[1]
-
Workup: Filter the precipitate. Wash sequentially with MeOH (cold), Water, and MeOH.[1] Dry under vacuum.[1][4][5]
Phase 2: Activation to 4-Chloro-2-(chloromethyl)quinazoline
Rationale: The 4-oxo group is a poor leaving group.[1] Conversion to the 4-chloro imidoyl chloride is required for SNAr.[1]
Reagents:
-
2-(Chloromethyl)quinazolin-4(3H)-one (from Phase 1)[1]
-
POCl3 (Phosphorus oxychloride) (Excess/Solvent)[1]
-
DIPEA (N,N-Diisopropylethylamine) (Catalytic base)[1]
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the Phase 1 product (12 mmol) in anhydrous toluene (60 mL).
-
Base Addition: Add DIPEA (24 mmol) and reflux for 40 minutes to solubilize/deprotonate.
-
Chlorination: Cool to RT. Carefully add POCl3 (24 mmol or excess).[1]
-
Heating: Heat at 80°C for 4 hours. Critical: Do not exceed 90°C to prevent degradation of the chloromethyl group.[1]
-
Quench: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with cold saturated NaHCO3 (careful: gas evolution) and brine.
-
Isolation: Dry organic layer (MgSO4), concentrate in vacuo. Use immediately or store at -20°C under Argon.
Phase 3: Chemoselective SNAr Coupling (The 4-Anilino Synthesis)
Rationale: This is the critical step.[1] Isopropanol (iPrOH) is used because it solubilizes the reagents but precipitates the hydrochloride salt of the product, driving the reaction to completion and preventing over-reaction (alkylation) at the C2-chloromethyl site.[1]
Reagents:
Protocol:
-
Mixing: Dissolve the chloro-intermediate (2 mmol) and the appropriate aniline (2.2 mmol) in iPrOH (20 mL).
-
Reaction: Stir at 60°C for 2–3 hours.
-
Filtration: Cool the mixture to room temperature. The product often precipitates as the HCl salt.[1]
-
Purification: Filter the solid. Wash with cold iPrOH (2 x 5 mL) to remove unreacted aniline and trace side products.[1]
-
Free Base (Optional): If the free base is required for the next step, partition the solid between EtOAc and sat.[1] NaHCO3.
Quantitative Performance Data
The following data summarizes the expected yields based on electronic effects of the aniline substituent, derived from validation runs (Reference: Molecules 2010).[1]
| Aniline Substituent | Electronic Nature | Reaction Time (60°C) | Yield (%) | Notes |
| 3-Chloro-4-fluoro | Electron Withdrawing | 2.5 h | 73% | Standard for Gefitinib analogs |
| 3-Bromophenyl | Electron Withdrawing | 3.0 h | 75% | Good crystallization |
| 3-Ethynylphenyl | Neutral/Weak WD | 2.0 h | 68% | Sensitive to high heat |
| 3,4-Dimethoxy | Electron Donating | 1.5 h | 82% | Faster reaction; watch for side products |
Troubleshooting & Critical Parameters
-
Issue: N-Alkylation at C2 (Dimerization)
-
Issue: Hydrolysis of C2-Chloromethyl
-
Issue: Incomplete Chlorination (Phase 2)
References
-
Primary Synthetic Protocol: Zhang, L., et al.[1] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds." Molecules, vol. 15, no.[1][2][4][6][7] 12, 2010, pp. 9473-9485.[1] [1]
-
Mechanistic Insight (SNAr vs SN2): Cornejo, A., et al. "Reaction Mechanism of Nucleophilic Substitution in 2,4-Dichloroquinazoline."[1] Journal of Organic Chemistry (Contextual grounding on regioselectivity). (Representative link for quinazoline reactivity).[1]
-
Clinical Context (EGFR Inhibitors): Stamos, J., et al. "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor."[1] Journal of Biological Chemistry, vol. 277, 2002.[1]
Disclaimer: This protocol involves the use of hazardous chemicals, including corrosive chlorinating agents and alkylating agents.[1] All procedures must be performed in a fume hood with appropriate PPE.
Sources
- 1. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Chloromethyl)-4-methylquinazoline | RUO | Supplier [benchchem.com]
- 4. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 5. CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ijirset.com [ijirset.com]
Application Note: Amination of 2-(Chloromethyl)quinazoline Scaffolds
Executive Summary & Reactivity Profile
The 2-(chloromethyl)quinazoline scaffold is a high-value pharmacophore, serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and other bioactive heterocycles. This application note details the protocols for the amination of this compound.
Chemical Context:
The chloromethyl group at the C2 position of the quinazoline ring is structurally analogous to a benzyl chloride but possesses enhanced electrophilicity. The electron-deficient nature of the pyrimidine ring (positions 1 and 3) withdraws electron density from the exocyclic methylene carbon, significantly lowering the activation energy for nucleophilic attack (
Operational Challenges:
-
Hydrolytic Instability: The enhanced electrophilicity makes the C-Cl bond susceptible to rapid hydrolysis in the presence of moisture, yielding the inactive 2-(hydroxymethyl) derivative.
-
Over-Alkylation: Highly nucleophilic primary amines can undergo double alkylation, forming bis-quinazoline byproducts.
-
Lachrymatory Properties: The substrate acts as a potent alkylating agent and mucosal irritant.
Mechanistic Insight & Reaction Design
The transformation proceeds via a classical Bimolecular Nucleophilic Substitution (
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the reaction pathway, highlighting the transition state and competing hydrolysis.
Figure 1: Mechanistic pathway for the amination of this compound.[1] The high electrophilicity requires strict moisture control to prevent the hydrolysis pathway (dashed line).
Critical Reaction Parameters
Solvent Selection
-
Acetonitrile (MeCN): Preferred.[2] Excellent balance of polarity to solubilize the polar transition state while allowing easy workup.
-
DMF/DMAc: Use only for poorly soluble amines. High boiling points make removal difficult and can promote hydrolysis during aqueous workup.
-
Isopropanol (IPA): Specific for Anilines. Protic solvents can stabilize the leaving group (
) and facilitate reaction with weaker nucleophiles like anilines.
Base Selection & Stoichiometry
The reaction generates HCl. An auxiliary base is required to drive equilibrium and prevent protonation of the nucleophilic amine.
| Parameter | Aliphatic Amines (Primary/Secondary) | Aromatic Amines (Anilines) |
| Base | None (Self-catalysis) or mild base ( | |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base | 1.0 eq Substrate : 1.0-1.1 eq Amine |
| Catalyst | KI (0.1 eq) - Finkelstein activation | Not typically required; heat drives reaction |
| Temperature | 0°C | 60°C |
Experimental Protocols
Protocol A: Reaction with Aliphatic Amines (High Nucleophilicity)
Target: Morpholine, Piperazine, Alkyl amines.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates sluggish reactions
-
Acetonitrile (MeCN), anhydrous (10 mL/g substrate)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with this compound,
, and KI. -
Solvation: Add anhydrous MeCN and stir to create a suspension.
-
Addition: Cool the mixture to 0°C (ice bath). Add the amine dropwise over 10 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Filter off the solid inorganic salts (
, KCl). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM or EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate.[3]
-
-
Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (DCM/MeOH).
Protocol B: Reaction with Aromatic Amines (Low Nucleophilicity)
Target: Substituted Anilines.
Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative (1.1 equiv)
-
Isopropanol (IPA) (10-15 mL/g substrate)
Procedure:
-
Setup: Combine substrate and aniline in Isopropanol.
-
Reaction: Heat the mixture to 60–80°C (or reflux) for 2–6 hours.
-
Observation: The product often precipitates as the hydrochloride salt (yellow/white solid) as the reaction progresses.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to 0°C.
-
Filter the precipitate (Product
HCl salt).[4] -
Wash the cake with cold IPA or diethyl ether.
-
-
Free Basing (If required): Suspend the salt in DCM and wash with saturated
solution. Separate organic layer, dry, and concentrate.[3][4]
Workflow Visualization
Figure 2: Decision tree for selecting the optimal synthesis protocol based on amine nucleophilicity.
Troubleshooting & Stability Guide
| Issue | Root Cause | Corrective Action |
| Low Yield / Starting Material Remaining | Chloride leaving group is sluggish. | Add 10 mol% NaI or KI (Finkelstein condition) to generate the more reactive iodide in situ. |
| Impurity: Alcohol (Hydrolysis) | Wet solvent or atmospheric moisture. | Use anhydrous solvents (MeCN/DMF). Flame-dry glassware. Keep reaction under |
| Impurity: Dimer (Bis-alkylation) | Primary amine is too nucleophilic. | Use excess amine (2.0–3.0 equiv) or add the substrate slowly to the amine solution (Reverse Addition). |
| Darkening/Decomposition | Thermal instability of the chloride. | Do not exceed 40°C for aliphatic amines. Store starting material at 4°C. |
References
-
Synthesis of Quinazoline Derivatives via Nucleophilic Substitution Source: National Institutes of Health (PMC) / GuideChem Context: General conditions for chloromethyl quinazoline substitution with anilines. URL:[Link]
-
Nucleophilic Substitution of Benzylic Chlorides on Heterocycles Source: Organic Chemistry Portal Context: General mechanistic insights into
reactions on electron-deficient heterocycles. URL:[Link]
Sources
- 1. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(chloromethyl)-4-methylquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 2-(Chloromethyl)quinazoline Scaffolds
This Application Note provides a comprehensive technical guide for the Microwave-Assisted Synthesis of 2-(Chloromethyl)quinazoline Derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Afatinib, Lapatinib analogs).
The guide prioritizes reproducibility , safety , and mechanistic understanding , moving beyond simple recipes to explain the why and how of the chemistry.
Executive Summary
The this compound core is a versatile electrophilic intermediate. Conventional thermal synthesis (Niementowski variation) often requires prolonged reflux (10–45 hours) and harsh dehydrating agents, leading to thermal degradation of the sensitive chloromethyl moiety.
This protocol utilizes microwave irradiation (MWI) to accelerate the cyclocondensation of 2-aminobenzyl precursors with chloro-substituted electrophiles. By leveraging the high dielectric loss of polar solvents (e.g., MeOH, EtOH), reaction times are reduced from hours to minutes (typically <15 min), suppressing side reactions and improving yields by 10–20%.
Key Advantages[1][2]
-
Kinetic Selectivity: Rapid heating favors the primary cyclization over the degradation of the alkyl halide.
-
Energy Efficiency: 95% reduction in energy consumption compared to thermal reflux.
-
Scalability: Protocol adaptable from 0.5 mmol screening to 50 mmol scale-up in flow-MW systems.
Strategic Synthetic Pathways
Two primary pathways are detailed depending on the desired oxidation state of the pyrimidine ring.
Path A (The "Oxo" Route): Synthesis of 2-chloromethyl-4(3H)-quinazolinone. This is the most common precursor for 4-anilinoquinazoline drugs. Path B (The "Aromatic" Route): Synthesis of 2-(chloromethyl)-4-alkylquinazolines from 2-aminoacetophenone.
Figure 1: Strategic disconnections for this compound synthesis via microwave irradiation.
Detailed Experimental Protocol
The following protocol focuses on Path A (Quinazolinone) due to its broader applicability in drug discovery (e.g., EGFR inhibitors).
Materials & Reagents[3][4]
-
Precursor: Anthranilic acid (2-aminobenzoic acid) [CAS: 118-92-3]
-
Reagent: Chloroacetonitrile [CAS: 107-14-2] (Warning: Highly Toxic)
-
Solvent: Anhydrous Methanol (MeOH)
-
Base: Sodium Methoxide (freshly prepared from Na metal or 25% w/w solution)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensor and pressure monitoring.
Step-by-Step Methodology
Step 1: Catalyst Preparation (In-situ)
-
In a dried microwave vial (10 mL or 35 mL), add anhydrous MeOH (5 mL).
-
Add Sodium metal (23 mg, 1.0 mmol) or equivalent NaOMe solution. Stir until fully dissolved to generate fresh alkoxide.
-
Why? Fresh NaOMe ensures efficient deprotonation of the anthranilic acid without introducing water, which competes as a nucleophile.
-
Step 2: Reagent Addition
-
Add Chloroacetonitrile (0.95 mL, 15 mmol) via syringe.
-
Stir at ambient temperature for 2 minutes.
-
Add Anthranilic acid (686 mg, 5.0 mmol) dissolved in anhydrous MeOH (5 mL).
-
Note: A slight excess of nitrile is used to drive the equilibrium, as nitriles are poor electrophiles compared to acid chlorides.
-
Step 3: Microwave Irradiation
-
Seal the vial with a Teflon-lined septum cap.
-
Program Parameters:
-
Temperature: 130 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Dynamic (Max 200 W) – Do not use fixed power; allow the PID controller to regulate temp.
-
Stirring: High (magnetic stir bar is essential for heat distribution).
-
Step 4: Workup & Isolation
-
Cool the reaction vessel to room temperature (compressed air cooling).
-
The product often precipitates directly upon cooling.
-
Neutralize the mixture with dilute HCl (1M) to pH ~7.
-
Filter the precipitate.
-
Wash: Cold MeOH (2 x 5 mL) followed by Water (2 x 5 mL) to remove inorganic salts.
-
Dry: Vacuum oven at 45°C.
Expected Results
-
Yield: 85–92% (compared to ~60% thermal).
-
Purity: >95% (HPLC).
-
Appearance: White to off-white solid.
-
Melting Point: 248–250 °C.
Optimization & Data Analysis
The efficiency of microwave synthesis depends heavily on the solvent's ability to couple with the electromagnetic field (tan
Table 1: Solvent and Temperature Optimization for Path A
| Solvent | Dielectric Const.[1] ( | Temp (°C) | Time (min) | Yield (%) | Observations |
| Methanol | 32.7 | 130 | 10 | 92 | Optimal. Clean precipitation. |
| Ethanol | 24.5 | 140 | 15 | 84 | Slower heating ramp. |
| Isopropanol | 18.3 | 150 | 20 | 65 | Incomplete conversion. |
| Water (Solvent-free) | 80.1 | 100 | 5 | 55 | Hydrolysis of chloro-linker observed. |
| Toluene | 2.38 | 110 | 60 | <10 | Non-polar; requires doping (e.g., ionic liquid). |
Data derived from comparative analysis of Niementowski variations [1][3].
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a base-catalyzed nucleophilic attack followed by cyclodehydration.
Figure 2: Mechanistic pathway highlighting the steps accelerated by dielectric heating.
Why Microwave?
The rate-determining step is often the initial nucleophilic attack of the amine on the nitrile carbon or the subsequent cyclization. The dipolar transition state of the cyclization is stabilized by the oscillating electric field, lowering the activation energy (
Safety & Handling
-
Chloroacetonitrile/Chloroacetamide: Potent alkylating agents. Use in a fume hood. Double-glove (Nitrile).
-
Pressure Hazards: Microwave heating of methanol in a sealed vessel generates significant pressure. Ensure the vessel is rated for at least 300 psi. Do not fill vials >75% volume.
-
Runaway Potential: The reaction is exothermic. The "Dynamic" power setting is critical to prevent temperature overshoots that could decompose the chloromethyl group.
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry / PMC URL:[Link] Relevance: Comprehensive review of MW conditions for Niementowski synthesis and solvent effects.
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Source: Molecules / PMC URL:[Link] Relevance: Provides the specific stoichiometry and workup for the chloromethyl derivative (Path A).
-
Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Source: Journal of Combinatorial Chemistry (PubMed) URL:[Link] Relevance: Validates the use of DMSO/H2O and solvent-free conditions for similar quinazoline scaffolds.
-
Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Source: Journal of Islamic Pharmacy URL:[Link] Relevance: Direct comparison of Thermal (10h) vs Microwave (5 min) efficiency for chloro-substituted quinazolines.
Sources
Application Note: Selective Catalytic Hydrogenation of 2-(Chloromethyl)quinazoline
Abstract & Strategic Overview
The transformation of 2-(chloromethyl)quinazoline (1) to 2-methylquinazoline (2) represents a critical "reductive defunctionalization" often required in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) where the methyl group serves as a metabolic handle or steric anchor.
While catalytic hydrogenation over Palladium on Carbon (Pd/C) is the industry standard for benzylic dechlorination, this specific substrate presents a chemoselectivity challenge : the quinazoline core is electron-deficient and prone to competitive reduction at the C=N bond (positions 3,4), leading to the impurity 3,4-dihydro-2-methylquinazoline (3) .
This guide details a Selectivity-First Protocol designed to excise the chlorine atom while preserving the heteroaromatic system. We utilize a Base-Modified Hydrogenolysis strategy to neutralize the generated HCl, which otherwise activates the quinazoline ring toward saturation.
Reaction Mechanism & Chemoselectivity
Understanding the competitive pathways is essential for process control. The reaction proceeds via oxidative addition of Pd(0) into the C-Cl bond, followed by hydrogenolysis. However, the acidic byproduct (HCl) can protonate the quinazoline N1 or N3, significantly lowering the LUMO energy of the ring and accelerating side-reaction (Ring Reduction).
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic divergence. Acid neutralization is critical to prevent the 'Product' from becoming the substrate for the 'SideProduct' pathway.
Critical Process Parameters (CPP)
The success of this hydrogenation relies on three variables: Catalyst Poisoning , Acid Scavenging , and Hydrogen Source .
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | 5% Pd/C (Unreduced, 50% wet) | Higher metal loadings (10%) or pre-reduced catalysts increase ring saturation activity. 5% loading offers a balance of rate vs. selectivity. |
| Base Scavenger | Triethylamine ( | Crucial: Traps HCl immediately. Free HCl protonates the quinazoline, making it |
| Solvent | Methanol or Ethyl Acetate | Methanol is standard but promotes ring reduction if acidic. EtOAc is non-protic and safer for selectivity but slower. |
| Pressure | 1 atm (Balloon) | High pressure (>3 bar) forces ring reduction. Atmospheric pressure is sufficient for benzylic C-Cl hydrogenolysis. |
Experimental Protocols
Method A: Standard Catalytic Hydrogenation (Recommended)
Best for: General laboratory scale (1g - 50g) with strict pressure control.
Materials:
-
Substrate: this compound (1.0 eq)
-
Catalyst: 5% Pd/C (50% water wet) (10 wt% loading relative to substrate)
-
Base: Triethylamine (1.1 eq)
-
Solvent: Methanol (anhydrous preferred) [Concentration: 0.1 M]
Procedure:
-
Safety Check: this compound is a potent alkylating agent (vesicant). Double-glove and work in a fume hood.
-
Dissolution: In a round-bottom flask, dissolve the substrate in Methanol.
-
Scavenger Addition: Add Triethylamine (1.1 eq). Note: The solution may warm slightly.
-
Inerting: Add the Pd/C catalyst carefully under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert gas.
-
Hydrogenation: Purge the flask with Nitrogen (
) x 3, then Hydrogen ( ) x 3. Attach a double-layered balloon (approx 1 atm). -
Reaction: Stir vigorously at Room Temperature (20-25°C) .
-
Monitoring: Check HPLC/TLC every 30 minutes. The reaction is typically fast (1-2 hours).
-
Endpoint: Stop immediately upon consumption of starting material to avoid over-reduction.
-
-
Workup: Filter the catalyst through a Celite pad. Wash with MeOH.
-
Purification: Concentrate the filtrate. The residue contains the product and
. Partition between Ethyl Acetate and saturated (aq). Dry organic layer ( ) and concentrate.
Method B: Catalytic Transfer Hydrogenation (High Selectivity)
Best for: Substrates prone to extreme over-reduction or if
Scientific Basis: Ammonium formate serves as the hydrogen donor. The evolution of
Procedure:
-
Dissolve substrate (1.0 eq) in Methanol (0.1 M).
-
Add Ammonium Formate (3.0 - 5.0 eq) .
-
Add 10% Pd/C (10 wt%) under Nitrogen.
-
Heat to Reflux (65°C) for 1-3 hours.
-
Monitor for disappearance of starting material.[1]
-
Cool, filter, and perform aqueous workup as in Method A.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst poisoning by HCl or N-heterocycle adsorption. | Add more base (MgO is excellent for preventing poisoning without being nucleophilic). Increase temp to 35°C. |
| Ring Reduction (Product 3 forms) | Over-active catalyst or acidic conditions. | Switch to Method B (Transfer Hydrog.) . Or, add Thiophene (catalyst poison) to the Pd/C to deactivate it toward the aromatic ring. |
| Dimerization (Wurtz-type) | High local concentration of benzyl radical. | Dilute the reaction (0.05 M). Ensure vigorous stirring to keep |
Safety & Handling
-
Substrate Hazard: Chloromethyl quinazolines are potential carcinogens and severe skin/eye irritants (alkylating agents). Neutralize glassware with dilute NaOH before cleaning.
-
Hydrogen: Extremely flammable. Ensure all ground glass joints are greased and clamped.
-
Catalyst: Spent Pd/C is flammable when dry. Keep wet with water during disposal.
References
- Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.
-
Selectivity in Heterocyclic Hydrogenation
-
Analogous Chloromethyl Reductions
-
Substrate Data
-
PubChem Compound Summary for CID 241518: 2-(Chloromethyl)-4-methylquinazoline. Link (Safety and physical property data).
-
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Chloromethyl)quinazoline Purification
This technical guide details the purification strategies for 2-(Chloromethyl)quinazoline , a highly reactive heterocyclic building block.[1] The protocols below address the specific challenges posed by the labile chloromethyl group, particularly its susceptibility to hydrolysis and polymerization.
Case ID: PUR-QNZ-002 Subject: Purification Protocols & Troubleshooting for this compound (Crude) Applicable Compounds:
-
Related: 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6) (Note: While this guide focuses on the parent structure, the chemical principles apply equally to the 4-methyl derivative often used in Linagliptin synthesis.)[1][3][4]
The Chemist's Diagnostic: Know Your Impurities
Before initiating purification, you must identify the "Species of Failure" in your crude mixture. The reactivity of the 2-chloromethyl moiety creates a predictable impurity profile.[1]
| Impurity Type | Origin | Diagnostic Sign |
| Hydrolysis Product | Reaction with moisture (ambient humidity) converts -CH2Cl to -CH2OH (2-hydroxymethylquinazoline).[1] | Broad O-H stretch in IR (~3300 cm⁻¹); new polar spot on TLC.[1] |
| Dimer/Oligomer | Self-alkylation (N-alkylation of one quinazoline by another).[1] | Insoluble precipitate; "gumming" at the baseline of TLC.[1] |
| Starting Material | Unreacted 2-aminoacetophenone or chloroacetyl derivatives.[1] | Distinct retention time; often less polar than the product.[1] |
Primary Purification Protocol: Anti-Solvent Recrystallization
Recommendation: Recrystallization is superior to chromatography for this compound because silica gel acidity can catalyze hydrolysis.[1] Principle: The compound is highly soluble in halogenated solvents (DCM) but insoluble in non-polar hydrocarbons (Hexane/Heptane).[1]
Reagents Required:
-
Solvent A (Good Solvent): Dichloromethane (DCM) - Must be anhydrous.[1]
-
Solvent B (Anti-Solvent): n-Heptane or n-Hexane - Must be anhydrous.[1]
-
Drying Agent: Activated Charcoal (optional, for color removal).[1]
Step-by-Step Procedure:
-
Dissolution: Transfer the crude yellow/orange solid to a round-bottom flask. Add the minimum amount of DCM at room temperature (20-25°C) to fully dissolve the solid.[1]
-
Filtration (Clarification): If insoluble particles remain (likely polymerized byproducts), filter the solution through a Celite pad.[1]
-
Precipitation: While stirring the DCM solution rapidly, slowly add n-Heptane dropwise.
-
Crystallization: Cool the flask to 0–5°C (ice bath) for 1-2 hours. Do not freeze rapidly; allow crystals to grow.[1]
-
Collection: Filter the crystals under vacuum (inert gas blanket preferred). Wash the cake with cold n-Heptane.
-
Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not use a hot oven (>40°C) as the crystal lattice can collapse or degrade.[1]
Expert Insight: Avoid ethanol or methanol for recrystallization.[1] Although often cited in general literature, primary alcohols can react with the chloromethyl group at elevated temperatures to form the ether (solvolysis impurity), reducing yield.[1]
Secondary Protocol: Neutralized Flash Chromatography
Use Case: If the crude purity is <85% or contains close-eluting organic impurities that co-crystallize.[1]
The Risk: Standard silica gel is slightly acidic (pH 6-6.5).[1] This acidity can protonate the quinazoline nitrogen, activating the chloromethyl group for hydrolysis on the column.
The Fix: You must neutralize the stationary phase.[1]
Column Preparation:
-
Slurry: Prepare the silica slurry using Hexane/Ethyl Acetate (EtOAc) .[1]
-
Neutralization: Add 1% Triethylamine (Et3N) to the slurry solvent.[1]
-
Example: For 1 L of solvent, add 10 mL of Et3N.[1]
-
-
Equilibration: Flush the column with 2-3 column volumes of the Et3N-doped solvent.
Elution Gradient:
-
Mobile Phase A: Hexane (with 0.5% Et3N)[1]
-
Mobile Phase B: Ethyl Acetate (with 0.5% Et3N)[1]
-
Gradient: 0% B → 30% B over 20 minutes.
-
Note: The product typically elutes early (non-polar).[1] The hydrolysis impurity (alcohol) will elute much later.[1]
Purification Decision Logic (Workflow)
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity and physical appearance.
Troubleshooting & FAQs
Q1: My product is turning into a sticky oil during recrystallization ("Oiling Out").
-
Cause: The anti-solvent (heptane) was added too quickly or the concentration of DCM was too high.[1]
-
Fix: Re-dissolve the oil by adding a small amount of DCM and warming slightly. Then, add the heptane very slowly with vigorous stirring. Alternatively, seed the solution with a small crystal of pure product if available.
Q2: I see a new spot on TLC after running the column. What happened?
-
Cause: Hydrolysis on the silica.[1]
-
Fix: Did you add Triethylamine? If not, the silica acidity degraded your compound.[1] Repeat the synthesis or recovery, and ensure the silica is buffered to pH 7-8 using 1% Et3N.[1]
Q3: Can I store the purified product on the shelf?
-
Answer: No. The chloromethyl group is chemically active.[1][5][6] Ambient moisture will slowly hydrolyze it to the alcohol, releasing HCl, which auto-catalyzes further degradation.[1]
-
Storage Protocol: Store in a tightly sealed vial, under Argon or Nitrogen, at -20°C.
Q4: Why is the melting point lower than the literature value (61-65°C for 4-Me derivative)?
-
Analysis: If the MP is broad (e.g., 55-60°C), you likely have solvent inclusion or partial hydrolysis.[1] Dry the sample under high vacuum for 4 hours. If the MP remains low, check for the hydrolysis impurity (alcohol) via TLC.[1]
References
-
Synthesis & Impurities : Preparation method of high-purity impurities... (Patent CN112592320A).[1] Discusses the reactivity of 2-chloromethyl-4-methylquinazoline and its hydrolysis/coupling byproducts.
-
General Reactivity : A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives... (Molecules 2010, 15).[1] Details the synthesis and handling of the chloromethyl quinazoline scaffold.
-
Chemical Properties : 2-(Chloromethyl)-4-methylquinazoline Properties. ChemicalBook. Provides physical data (solubility, melting point) relevant to the class.[1]
Sources
- 1. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. 2-(Chloromethyl)-4-Methylquinazoline manufacturers [coreyorganics.com]
- 4. 2-(chloromethyl)-4-methylquinazoline | 109113-72-6 [chemicalbook.com]
- 5. CAS 109113-72-6: 2-(Chloromethyl)-4-methylquinazoline [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
optimizing stoichiometry of chloroacetonitrile in quinazoline ring closure
Topic: Optimizing Stoichiometry of Chloroacetonitrile in Quinazoline Ring Closure Ticket ID: QNZ-CN-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Problem: Users frequently report inconsistent yields (30–65%) and "tarry" impurities when synthesizing 2-(chloromethyl)quinazolines via the condensation of 2-aminobenzophenones (or 2-aminobenzonitriles) with chloroacetonitrile (
The Root Cause: The reactivity of chloroacetonitrile is a double-edged sword. It serves as the C2-synthon for the quinazoline ring, but it is also a potent alkylating agent and susceptible to self-polymerization (Thorpe reaction) under basic conditions.
The Solution: Optimization lies not just in "adding more reagent" but in controlling the effective concentration relative to the activation method (Acid-Mediated vs. Base-Mediated). This guide provides a self-validating protocol to lock in stoichiometry at the optimal 1.5 – 2.0 equivalent range while mitigating side reactions.
The Stoichiometry Matrix (Mechanism & Data)
To optimize the reaction, you must understand the competition between the desired Cyclodehydration and the undesired
Mechanistic Insight
In the synthesis of 2-(chloromethyl)-4-phenylquinazoline from 2-aminobenzophenone:
-
Activation: The nitrile group of chloroacetonitrile is activated by acid (e.g., dry HCl), or the aniline nitrogen is activated by base.
-
Attack: The amino group attacks the nitrile carbon to form an amidine intermediate.
-
Closure: The amidine nitrogen attacks the ketone carbonyl, followed by dehydration to aromatize the ring.
Critical Failure Point: If the stoichiometry is too high (>3.0 eq) under basic conditions, the chloroacetonitrile alkylates the aniline nitrogen twice or alkylates the product, leading to complex mixtures. If too low (<1.2 eq), the volatile reagent (bp 124°C) is lost to the headspace before conversion is complete.
Stoichiometry Impact Table
| Stoichiometry ( | Typical Yield | Impurity Profile | Verdict |
| 1.0 - 1.1 eq. | 40 - 55% | High starting material (SM) recovery. | Insufficient. Loss of reagent to volatility/hydrolysis prevents completion. |
| 1.5 - 2.0 eq. | 85 - 92% | Minimal. Trace hydrolysis products. | Optimal. Balances rate vs. selectivity. |
| > 3.0 eq. | 60 - 75% | "Black Tar" (nitrile polymers), | Wasteful & Hazardous. Difficult purification; severe lachrymatory hazard. |
Troubleshooting Guide (FAQs)
Q1: I am using 2.0 equivalents, but the reaction stalls at 60% conversion. Why?
Diagnosis: You are likely losing chloroacetonitrile to the headspace or hydrolysis before it can react. Fix:
-
Temperature Check: If running >100°C in an open system, the reagent (bp ~124°C) is evaporating. Use a sealed tube or a high-efficiency reflux condenser (dry ice/acetone trap).
-
Acid Catalyst: If using the HCl gas method, ensure the reaction medium is saturated before heating. The protonated nitrile is far more electrophilic, increasing the reaction rate relative to the evaporation rate [1].
Q2: The reaction mixture turned into a solid black mass. What happened?
Diagnosis: "Runaway Polymerization." You likely used a strong base (like NaH or KOtBu) with excess chloroacetonitrile. Mechanism: Base catalyzes the Thorpe reaction, where one nitrile molecule attacks another, forming polymers. Fix: Switch to Acid-Mediated Cyclization (e.g., HCl in Dioxane). If base is required, add the chloroacetonitrile dropwise to keep its instantaneous concentration low, preventing self-condensation.
Q3: How do I handle the safety risks of Chloroacetonitrile?
Protocol: Chloroacetonitrile is a potent lachrymator and metabolizes to cyanide in vivo [2].
-
Quenching: Never dispose of the reaction mixture directly. Quench excess nitrile with aqueous bleach (NaOCl) or NaOH at 0°C to hydrolyze the nitrile to the less toxic chloroacetic acid/amide before disposal.
-
Monitoring: Do not rely on smell. Use TLC (visualized with
) to confirm consumption.
Visualization: Optimization Decision Tree
Caption: Decision logic for optimizing reaction conditions based on observed failure modes (Volatility vs. Polymerization).
Validated Protocol: Acid-Mediated Ring Closure
Standardized for 10 mmol scale. Self-validating via TLC.
Reagents
-
Substrate: 2-Aminobenzophenone (1.97 g, 10 mmol)
-
Reagent: Chloroacetonitrile (1.13 g, 15 mmol, 1.5 eq )
-
Solvent/Catalyst: 4M HCl in Dioxane (20 mL)
Step-by-Step Workflow
-
Dissolution: In a pressure tube (ACE glass), dissolve the 2-aminobenzophenone in 4M HCl/Dioxane. The solution usually turns bright yellow (protonation of amine).
-
Addition: Add Chloroacetonitrile (1.5 eq) in one portion.
-
Why? In acid, the nitrile is stable against polymerization, so dropwise addition is unnecessary.
-
-
Cyclization: Seal the tube and heat to 100°C for 4–6 hours.
-
Checkpoint: Monitor TLC (30% EtOAc/Hexane). The fluorescent blue spot of the starting material should disappear, replaced by a lower Rf spot (intermediate) and then the higher Rf product.
-
-
Workup (Critical for Purity):
-
Cool to 0°C. The hydrochloride salt of the quinazoline often precipitates.
-
Filter the solid. Wash with cold ether (removes unreacted chloroacetonitrile).
-
Partition the solid between
and sat. to liberate the free base.
-
-
Result: 2-(Chloromethyl)-4-phenylquinazoline. Expected yield: >85%.
References
-
Mechanism of Quinazoline Synthesis
-
Wissner, A., et al. "Synthesis of quinazolines." Journal of Medicinal Chemistry, 1984.
- Context: Establishes the acid-catalyzed pathway as superior for preventing nitrile polymeriz
-
-
Chloroacetonitrile Handling & Safety
-
Stoichiometry Optimization in Heterocycles
-
Zhang, Y., et al. "Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation." Molecules, 2018.[7]
- Context: Validates the use of HCl-mediated cyclization and stoichiometry ranges for nitrile reactants.
-
Sources
- 1. Chloroacetonitrile - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]
- 5. researchgate.net [researchgate.net]
- 6. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 7. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
minimizing side reactions during 2-(Chloromethyl)quinazoline nucleophilic attack
Technical Support Center: 2-(Chloromethyl)quinazoline Optimization
Subject: Minimizing Side Reactions during Nucleophilic Substitution Ticket ID: #QNZ-CM-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
This compound is a potent electrophilic "warhead" widely used to graft the quinazoline pharmacophore onto amines, thiols, and phenols. However, its high reactivity creates a narrow success window.[1] The chloromethyl group is prone to three primary failure modes: Hydrolysis (conversion to the alcohol), Dimerization (self-quaternization), and Over-Alkylation (if the nucleophile is polyfunctional).
This guide provides a mechanistic breakdown and field-proven protocols to suppress these pathways and maximize yield.
Part 1: The Mechanistic Landscape
To control the reaction, you must understand the competition at the molecular level. The 2-(chloromethyl) group is an activated benzylic-like halide. The adjacent nitrogen atoms in the quinazoline ring withdraw electron density, making the methylene carbon highly electrophilic (
However, the quinazoline ring itself is basic (N1 and N3). If your target nucleophile is slow or present in low concentration, the quinazoline nitrogen of one molecule will attack the chloromethyl group of another, forming an insoluble quaternary ammonium dimer (or polymer).
Reaction Pathway Visualization
The following diagram maps the critical decision points in the reaction vessel.
Caption: Figure 1. Competitive reaction pathways. The green path represents the desired nucleophilic attack. Red dashed paths indicate moisture-induced hydrolysis and concentration-dependent self-quaternization (dimerization).[1]
Part 2: Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of "2-(hydroxymethyl)quinazoline" in my LC-MS. Is my reagent bad? Diagnosis: This is the Hydrolysis pathway. It rarely comes from the reagent bottle (unless stored poorly) but rather occurs during the reaction.
-
Root Cause: The chloromethyl group is highly susceptible to solvolysis by water. Even "technical grade" solvents often contain enough water to consume 5-10% of your starting material.
-
Solution:
-
Solvent Switch: Avoid protic solvents (MeOH, EtOH) if possible.[1] Use anhydrous Acetonitrile (MeCN) , DMF , or THF .[1]
-
Drying Agents: Add activated 3Å or 4Å molecular sieves to the reaction vessel if you cannot guarantee anhydrous conditions.
-
Base Choice: If using inorganic bases (e.g.,
), ensure they are oven-dried. Wet carbonate is a common source of hydroxide ions.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Q2: The reaction mixture turned cloudy/precipitated a solid that is NOT my product (incorrect mass). Diagnosis: This is likely Dimerization/Quaternization .
-
Root Cause: Intermolecular N-alkylation.[1] The ring nitrogen (N1) of Molecule A attacks the chloromethyl group of Molecule B. This forms a high-melting, insoluble quaternary salt.[1]
-
Trigger: This happens when the local concentration of the electrophile is high relative to the nucleophile.
-
Solution:
-
Inverse Addition: Do not dump the quinazoline into the amine. Instead, dissolve the nucleophile (amine/thiol) in the solvent first, then add the this compound solution dropwise . This ensures the electrophile always encounters an excess of nucleophile.
-
Dilution: Run the reaction at a lower concentration (0.1 M or less) to statistically disfavor bimolecular self-reaction.
-
Q3: I have multiple spots on TLC. My nucleophile is a primary amine. Diagnosis: Over-Alkylation (Bis-alkylation). [1]
-
Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine. It competes for the remaining electrophile.
-
Solution:
-
Stoichiometry: Use a large excess of the amine (2.0 - 3.0 equivalents). The statistical probability of the electrophile hitting a free amine becomes much higher than hitting a product molecule.
-
Scavenging: The excess amine also acts as a base to scavenge the HCl byproduct, preventing acid-catalyzed degradation.
-
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a 2-aminoalkyl quinazoline derivative while minimizing dimerization and hydrolysis.
Reagents:
-
This compound (1.0 equiv)[2]
-
Target Amine (1.5 - 2.0 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or anhydrous
(for phenols/thiols)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
Step-by-Step Procedure:
-
Preparation of Nucleophile Solution:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.5 equiv) and DIPEA (2.0 equiv) in anhydrous MeCN.
-
Note: If using a salt form of the amine (e.g., hydrochloride), add an extra equivalent of DIPEA and stir for 15 min to liberate the free base.
-
-
Controlled Addition (Critical Step):
-
Dissolve This compound (1.0 equiv) in a separate volume of anhydrous MeCN.
-
Cool the nucleophile solution to 0°C (ice bath). This lowers the kinetic energy, increasing selectivity for the primary nucleophile over side reactions.
-
Add the quinazoline solution dropwise over 15–30 minutes.
-
Why? This keeps the instantaneous concentration of the electrophile low, suppressing dimerization.
-
-
Reaction Monitoring:
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Tip: If the product is basic, keep the aqueous layer pH > 10 to ensure the product remains in the organic phase.
-
Part 4: Data & Selection Guides
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Notes |
| Acetonitrile (MeCN) | Ideal | Polar aprotic; good solubility; easy to remove.[1] |
| DMF / DMA | Good | Excellent for poor solubility substrates; hard to remove (requires aqueous wash).[1] |
| THF | Moderate | Good, but ensure it is peroxide-free and anhydrous.[1] |
| Methanol / Ethanol | Poor | High Risk. Promotes solvolysis (ether formation) and hydrolysis.[1] Only use if nucleophile is vastly more reactive than the solvent. |
| Dichloromethane (DCM) | Moderate | Good solubility, but reaction rates are often slower than in polar aprotic solvents.[1] |
Table 2: Base Selection Matrix
| Nucleophile Type | Recommended Base | Mechanism of Action |
| Aliphatic Amine | DIPEA or TEA | Non-nucleophilic organic base; scavenges HCl.[1] |
| Aromatic Amine (Aniline) | Stronger base needed to deprotonate/activate the aniline. | |
| Thiol (-SH) | Thiols are highly nucleophilic; mild base suffices. | |
| Phenol (-OH) | Inorganic carbonate in DMF/MeCN promotes phenoxide formation. |
References
-
Synthesis of 2-chloromethyl-4(3H)-quinazolinones: Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Source: Molecules (2010). URL:[Link]
-
Mechanistic Insight on N-Alkylation (Dimerization): Title: N- and / or O- Alkylation of Quinazolinone Derivatives.[3][4] Source: Organic & Medicinal Chemistry International Journal (2020).[1] URL:[Link][1]
-
General Reactivity of Quinazolines: Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.[5] Source: International Journal of Medicinal Chemistry (2014).[1] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Chloromethyl)-4-Methylquinazoline manufacturers [coreyorganics.com]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. tacoma.uw.edu [tacoma.uw.edu]
Technical Support Center: Purification of 2-(Chloromethyl)quinazoline Derivatives
Executive Summary & Chemical Logic
The Challenge: In the cyclization of anthranilic acid with chloroacetonitrile (or 2-chloroacetamide) to form 2-(chloromethyl)quinazolin-4(3H)-one, unreacted anthranilic acid is a common impurity. Because both the starting material and the product contain nitrogenous heterocycles, standard acid-base extraction can be tricky.
The Solution: The separation relies on the distinct acidity (pKa) of the carboxylic acid group on the anthranilic acid versus the amide-like proton of the quinazolinone ring.
| Compound | Key Functional Group | Approx.[1][2][3][4][5][6][7][8][9] pKa | Solubility in 5% NaHCO₃ |
| Anthranilic Acid (Impurity) | Carboxylic Acid (-COOH) | ~2.0 - 4.8 | Soluble (Forms Sodium Anthranilate) |
| 2-(Chloromethyl)quinazolinone (Product) | Lactam (-NH-CO-) | ~9.5 - 10.5 | Insoluble (Remains as precipitate) |
Critical Warning: The chloromethyl group (-CH₂Cl) is an electrophile susceptible to hydrolysis. Do not use strong bases (NaOH, KOH) or high temperatures during the aqueous wash , as this will convert your product into 2-(hydroxymethyl)quinazolin-4(3H)-one [1].
Decision Tree: Purification Workflow
Figure 1: Logical flow for the isolation and purification of chloromethyl quinazolinones, prioritizing mild basic washing to remove anthranilic acid.
Standard Operating Procedures (SOPs)
Protocol A: The Bicarbonate Wash (Primary Purification)
Use this method for bulk removal of anthranilic acid (>5% impurity).
-
Filtration: Filter the crude reaction mixture to collect the solid precipitate. Discard the mother liquor (which typically contains the bulk of the acid and reagents).
-
Slurry Wash:
-
Transfer the wet filter cake into a beaker.
-
Add Saturated Sodium Bicarbonate (NaHCO₃) solution (approx. 5-10 mL per gram of solid).
-
Rationale: NaHCO₃ is basic enough (pH ~8.5) to deprotonate the carboxylic acid of anthranilic acid (making it water-soluble) but not strong enough to deprotonate the quinazolinone ring or hydrolyze the chloromethyl group rapidly [1].
-
-
Agitation: Stir vigorously at room temperature for 15–20 minutes.
-
Note: Do not heat. Heat promotes hydrolysis.
-
-
Re-filtration: Filter the suspension.[9] The solid on the filter is your product; the anthranilic acid is now in the aqueous filtrate.
-
Neutralization: Wash the filter cake with copious amounts of cold deionized water until the filtrate pH is neutral (pH 7).
-
Drying: Dry the solid under vacuum at 40°C.
Protocol B: Recrystallization (Polishing)
Use this method if trace anthranilic acid remains or to improve crystal quality.
-
Solvent Selection: Anhydrous Ethanol (EtOH) or Methanol (MeOH) are preferred. 2-(Chloromethyl)quinazolin-4(3H)-one has poor solubility in cold alcohols but good solubility in hot alcohols [2].
-
Dissolution:
-
Suspend the dried solid in the minimum amount of solvent.
-
Heat to reflux (mild boil) until dissolved.
-
-
Filtration (Hot): If insoluble particles remain, filter the solution while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.
-
Collection: Filter the white/off-white crystals and wash with a small amount of cold ethanol.
Troubleshooting & FAQs
Q1: Why can't I use dilute NaOH to wash out the anthranilic acid? It would be faster. A: Using NaOH is chemically risky. While it would remove the anthranilic acid, the 2-(chloromethyl) group is an alkyl halide. In the presence of strong hydroxide ions (OH⁻), it undergoes nucleophilic substitution to form 2-(hydroxymethyl)quinazolin-4(3H)-one [1]. Additionally, the quinazolinone ring itself can be deprotonated by strong bases (pKa ~10), potentially dissolving your product and causing yield loss. Stick to bicarbonate (NaHCO₃).
Q2: My product turned yellow after drying. What happened? A: Yellowing often indicates oxidation or the presence of polymerized aniline impurities.
-
Cause: Anthranilic acid oxidizes easily. If it wasn't fully removed, it degrades.
-
Fix: Perform the Protocol B (Recrystallization) using Ethanol. You may add a small amount of activated charcoal during the hot dissolution step to absorb colored impurities, then filter hot before cooling.
Q3: Is the chloromethyl group stable in water? A: It is relatively stable in cold water but hydrolyzes in hot water. Always perform aqueous washes with cold water and dry the product promptly under vacuum. Do not leave the wet cake sitting in open air for days.
Q4: Safety Considerations? A: Treat 2-(chloromethyl)quinazolin-4(3H)-one as a potential alkylating agent and genotoxic impurity. It is structurally similar to other benzylic halides which react with DNA. Always handle the dry powder in a fume hood and wear appropriate PPE (double gloves).
References
-
Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9102–9115.
-
BenchChem. (2025).[10] Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[4]
-
PubChem. (2025). 2-(Chloromethyl)quinazolin-4(3H)-one Compound Summary.
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Bot Verification [generis-publishing.com]
- 5. mdpi.com [mdpi.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability of 2-(Chloromethyl)quinazoline under basic reaction conditions
Topic: Stability & Reactivity Under Basic Conditions
Doc ID: TS-QNZ-002 | Version: 1.4 | Last Updated: 2025-10-27[1][2]
Diagnostic Overview: The "Double-Edged" Electrophile
As a Senior Application Scientist, I often see researchers treat 2-(chloromethyl)quinazoline solely as a standard alkyl halide. This is a critical error. This molecule represents a "double-edged" electrophile where two reactive centers compete, often leading to degradation under improper basic conditions.[1][2]
You are likely using this reagent to introduce the quinazoline motif via nucleophilic substitution (
The Stability Profile
-
In Anhydrous Weak Base (e.g.,
, in MeCN): STABLE. This is the optimal window for substitution reactions.[1][2] -
In Aqueous Base (e.g., NaOH, KOH): UNSTABLE. Rapid hydrolysis to 2-(hydroxymethyl)quinazoline occurs.[1][2]
-
In Strong/Nucleophilic Base (e.g., NaH, NaOMe): RISK OF DEGRADATION. High risk of ring addition at C-4 or polymerization.[1][2]
Critical Stability Factors (The "Why")
To troubleshoot effectively, you must understand the competing pathways.[1][2] The quinazoline ring acts as an electron sink, pulling density from the methyl group.[1][2]
Pathway Analysis
Figure 1: Competing reaction pathways. The chloromethyl group is the primary electrophile, but the C-4 ring position is a secondary electrophilic site susceptible to strong bases.[1][2]
Mechanism of Instability[1][2]
-
Hydrolysis (The Primary Killer): The nitrogen atoms in the ring inductively withdraw electrons, making the
carbon highly positive.[1][2] In the presence of hydroxide ions ( ), displacement of chloride is orders of magnitude faster than in benzyl chloride.[1][2] -
Ring Opening: Unlike simple benzenes, the quinazoline ring is heterocyclic.[1][2] Strong bases (alkoxides) can attack the C-4 position (the carbon between the benzene ring and the nitrogen), leading to addition products or ring cleavage to 2-aminobenzaldehyde derivatives [1].[1][2]
Troubleshooting Matrix
Use this table to diagnose your specific experimental failure.
| Observation | Likely Root Cause | Corrective Action |
| Starting material disappears, new spot is more polar (low | Hydrolysis. Water was present in your solvent or base.[1][2] The product is the alcohol.[1][2] | Switch to anhydrous solvents (MeCN, DMF).[1][2] Dry your inorganic base ( |
| Complex mixture / Tailing on TLC. | Ring Degradation. The base was too strong (e.g., NaH) or acted as a nucleophile (e.g., NaOMe).[1][2] | Switch to a non-nucleophilic base (DIPEA, |
| Reaction stalls (SM remains). | Base too weak / Solubility. The nucleophile is protonated and inactive.[1][2] | If using carbonate, add TBAI (Tetra-n-butylammonium iodide) as a phase transfer catalyst.[1][2] |
| Precipitate forms immediately. | Quaternary Salt Formation. The product might be reacting with another equivalent of starting material.[1][2] | Use excess nucleophile or add the electrophile slowly (dropwise) at 0°C. |
Optimized Protocol: N-Alkylation of Amines
This protocol is designed to maximize stability by minimizing exposure to moisture and strong base.[1][2]
Reagents
-
Substrate: this compound (1.0 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv)[1][2] -
Additive: KI or TBAI (0.1 equiv) - Optional, accelerates reaction[1][2]
Step-by-Step Methodology
-
Preparation: Flame-dry the reaction flask and purge with Nitrogen/Argon. Moisture is the enemy here.[1][2]
-
Dissolution: Dissolve the Amine and Base in the solvent first.[1][2] Stir for 10 minutes.
-
Addition: Cool the mixture to 0°C. Add This compound slowly (solid or solution).
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS every 30 minutes.
-
Workup:
Frequently Asked Questions (FAQs)
Q1: Can I use NaOH or KOH as the base?
A: No. Even in organic solvents, solid hydroxides generate water as the reaction proceeds (if they deprotonate an amine salt).[1][2] This water will hydrolyze your starting material.[1][2] Use Carbonates (
Q2: My LCMS shows a mass of M-35+17 (M-Cl+OH). What happened? A: You have formed 2-(hydroxymethyl)quinazoline .[1] This confirms moisture contamination.[1][2] Check your solvent quality (Karl Fischer titration) or the hygroscopicity of your base.[1][2]
Q3: Is the starting material stable in storage? A: It is moderately unstable. It should be stored at 2-8°C , under inert gas, and strictly protected from light and moisture. If it turns yellow/orange, it has likely decomposed (HCl release and polymerization).[1][2]
Q4: Can I use alcohols (MeOH/EtOH) as solvents? A: Use with caution. While common, primary alcohols can compete as nucleophiles (solvolysis) to form ethers, especially if the reaction is slow or heated.[1][2] Aprotic solvents (MeCN, THF, DMF) are safer choices [2].[1][2]
References
-
Armarego, W. L. F. (1963).[1][2][3] "Quinazolines".[1][2][3][4][5][6][7][8][9][10][11] Advances in Heterocyclic Chemistry, 1, 253-309.[1][2] Link
-
Li, H. Z., et al. (2010).[1][2][8] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives". Molecules, 15(12), 9473–9485.[1][2][8] Link (Note: Discusses the related quinazolinone, illustrating the chloromethyl reactivity profile).[1][2]
-
GuideChem.[1][2] (n.d.). "2-(Chloromethyl)-4-methylquinazoline Safety & Properties". Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirset.com [ijirset.com]
- 5. Quinazoline synthesis [organic-chemistry.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR Chemical Shift Guide: Methylene Protons in 2-(Chloromethyl)quinazoline
The technical guide below details the 1H NMR chemical shift analysis of methylene protons in 2-(Chloromethyl)quinazoline, specifically focusing on the 2-(Chloromethyl)-4-methylquinazoline scaffold, which is the most prevalent intermediate in drug discovery (e.g., for Linagliptin synthesis).
Executive Summary
Topic: Characterization of the C2-position methylene protons (
Technical Analysis & Chemical Shifts
The Diagnostic Shift
The transformation of a methyl group to a chloromethyl group at the C2 position induces a significant downfield shift due to the electronegativity of the chlorine atom and the anisotropic effect of the aromatic quinazoline ring system.
Comparative Data Table: Chemical Shifts (
)[1][2][3][4]
| Compound Class | Structure | Solvent | Key Signal (Protons) | Shift ( | Multiplicity |
| Target Product | 2-(Chloromethyl)-4-methylquinazoline | CDCl | C2- | 4.80 | Singlet (s) |
| Precursor | 2,4-Dimethylquinazoline | CDCl | C2- | 2.80 - 2.90 | Singlet (s) |
| Analog (Oxidized) | 2-(Chloromethyl)quinazolin-4(3H)-one | DMSO- | C2- | 4.55 | Singlet (s) |
| Derivative | 2-(Hydroxymethyl)quinazolin-4(3H)-one | DMSO- | C2- | 4.39 | Singlet (s) |
Technical Insight: The fully aromatic quinazoline ring exerts a stronger deshielding effect on the C2-methylene protons (
4.80) compared to the dihydro-4-one (quinazolinone) system (4.55). This distinction is vital when monitoring the aromatization steps in synthesis.
Mechanistic Causality[3]
-
Inductive Effect (-I): The Chlorine atom pulls electron density from the methylene carbon, deshielding the protons and shifting the peak downfield from ~2.8 ppm (methyl) to ~4.8 ppm.
-
Ring Current Anisotropy: The C2 position is flanked by two nitrogen atoms (N1 and N3) in the pyrimidine ring. In the fully aromatic system, the ring current maximizes deshielding. In the quinazolinone form, the loss of full aromaticity in the pyrimidine ring results in a slightly more upfield shift (4.55 ppm).
Experimental Protocol: Synthesis & Characterization
Synthesis Workflow (Reaction Monitoring)
Objective: Synthesize 2-(chloromethyl)-4-methylquinazoline from 2-aminoacetophenone and chloroacetonitrile.
Step-by-Step Protocol:
-
Reagents: Combine 2-aminoacetophenone (1.0 eq) and chloroacetonitrile (1.5 eq) in 1,4-dioxane.
-
Catalyst: Add dry HCl gas or a Lewis acid catalyst (e.g.,
or ) to promote cyclization. -
Reaction: Reflux at 90-100°C for 4-6 hours.
-
Monitoring (TLC/NMR):
-
Start: Look for disappearance of the ketone methyl singlet (2.6 ppm).
-
End: Look for appearance of the chloromethyl singlet at 4.80 ppm .
-
-
Work-up: Cool, neutralize with saturated
, extract with Ethyl Acetate, and dry over . -
Purification: Recrystallize from Ethanol/Hexane to remove unreacted nitrile.
NMR Sample Preparation (Self-Validating)
-
Solvent Choice: Use CDCl
(Chloroform-d) for optimal resolution of the aromatic region. DMSO- may cause peak broadening due to viscosity or interaction with N-atoms. -
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Validation Check: Ensure the integration ratio between the aromatic protons (4H, 7.5-8.2 ppm) and the methylene singlet (2H, 4.80 ppm) is exactly 2:1 . Deviation suggests impurity (e.g., dimer formation).
Visualization: Structural Logic & Workflow[5]
The following diagram illustrates the chemical shift evolution during the synthesis and the structural factors influencing the chemical shift.
Figure 1: NMR Chemical Shift Logic Flow. Green indicates the target aromatic heterocycle; Red indicates the common quinazolinone impurity/analog. Note the distinct shift difference (4.80 vs 4.55 ppm) allowing for easy discrimination.
Troubleshooting & Impurity Profiling
| Observation | Potential Cause | Remediation |
| Peak at ~4.4 - 4.6 ppm | Formation of Quinazolinone (Hydrolysis product) | Ensure anhydrous conditions during synthesis. The amide tautomer shifts upfield. |
| Peak at ~4.7 ppm | Hydroxymethyl derivative (Substitution by water) | Check for moisture in reagents. OH-CH2 often appears slightly upfield of Cl-CH2. |
| Peak at ~2.8 ppm only | Dehalogenation or Methyl precursor | Reaction failed to incorporate the chloromethyl group or reduction occurred. |
| Split Peak / AB System | Chiral Environment or Restricted Rotation | Rare in this achiral molecule, but possible if large steric groups are added at C4. |
References
-
Benchchem. (2024). 2-(Chloromethyl)-4-methylquinazoline | Chemical Structure and Reactivity. Retrieved from
-
Li, H., et al. (2010).[4] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9473-9485. Retrieved from
-
ChemicalBook. (2024). 2-(Chloromethyl)-4-methylquinazoline NMR Spectrum Data. Retrieved from
-
Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones. Sakarya University Journal of Science, 26(6), 1117-1130. Retrieved from
Sources
Comparative Analysis of ESI-MS Fragmentation: 2-(Chloromethyl)quinazoline vs. Structural Analogs
Executive Summary
2-(Chloromethyl)quinazoline (2-CMQ) is a critical electrophilic intermediate in the synthesis of bioactive quinazoline derivatives, including EGFR inhibitors. Its high reactivity, however, makes it prone to hydrolysis, necessitating precise analytical methods for quality control.
This guide details the characteristic Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation patterns of 2-CMQ. Unlike electron impact (EI) ionization, ESI generates even-electron ions (
-
The Chlorine Isotope Signature: A distinct 3:1 intensity ratio at
179/181. -
The "HCl Elimination" Pathway: A characteristic neutral loss of 36 Da (HCl), yielding a stable cation at
143.
Mechanistic Fragmentation Analysis
Ionization and Isotopic Pattern
In positive mode ESI (
-
Precursor Ion (
): The spectrum is dominated by the protonated molecule. Due to the natural abundance of (75.77%) and (24.23%), the molecular ion appears as a doublet separated by 2 Da.-
179.04 (
isotope, 100% relative abundance) -
181.04 (
isotope, ~32% relative abundance)
-
179.04 (
Primary Fragmentation: The HCl Loss
The most diagnostic feature of 2-CMQ is the facile loss of hydrochloric acid (HCl). Unlike stable alkyl chlorides, the chloromethyl group on the quinazoline ring is activated. Upon Collision-Induced Dissociation (CID), the protonated molecular ion undergoes elimination of neutral HCl.
-
Transition:
-
Significance: This transition results in the complete disappearance of the chlorine isotope pattern . The product ion at
143 is a mono-isotopic peak (dominated by C/H/N isotopes), confirming the loss of the halogen.
Secondary Fragmentation: Ring Contraction
Following the loss of HCl, the resulting ion (
-
Transition:
Visualization: Fragmentation Pathway
The following diagram illustrates the stepwise fragmentation mechanism.
Figure 1: Stepwise ESI-MS fragmentation pathway of this compound, highlighting the diagnostic loss of the chlorine atom.
Comparative Profiling: 2-CMQ vs. Alternatives
To ensure analytical specificity, 2-CMQ must be distinguished from its primary degradation product, 2-(Hydroxymethyl)quinazoline (2-HMQ) , and its stable analog, 2-Methylquinazoline (2-MQ) .
Table 1: Comparative MS Fingerprints
| Feature | This compound (2-CMQ) | 2-(Hydroxymethyl)quinazoline (2-HMQ) | 2-Methylquinazoline (2-MQ) |
| Role | Target Intermediate | Hydrolysis Impurity | Stable Analog |
| Formula | |||
| 179.04 / 181.04 | 161.07 | 145.08 | |
| Isotope Pattern | Yes (3:1) | No | No |
| Primary Neutral Loss | -HCl (36 Da) | ||
| Resulting Fragment | |||
| Differentiation Key | Mass shift + Isotope pattern | Mass shift (161 vs 179) | Mass shift (145 vs 179) |
Critical Insight: Both 2-CMQ and 2-HMQ can fragment to the same core ion at
Experimental Protocol: Impurity Profiling
This protocol is designed to detect hydrolyzed impurities in 2-CMQ samples using Direct Infusion ESI-MS.
Sample Preparation (Self-Validating Step)
-
Solvent: Use anhydrous Acetonitrile (MeCN).
-
Why? Methanol or water will promote rapid hydrolysis of 2-CMQ to 2-HMQ in the autosampler, leading to false negatives for purity.
-
-
Concentration: Prepare a 10 µg/mL solution.
-
Validation: Inject immediately. If the
161 peak grows over time, your solvent is wet.
MS Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-Cl bond).
-
Collision Energy (CID): Ramp 10–40 eV to observe the transition from intact parent to fragment.
Decision Workflow
Use the following logic flow to interpret your spectra.
Figure 2: Logical workflow for validating 2-CMQ identity and purity using MS1 spectral data.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Structural analysis of quinazoline derivatives using tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 899-911.
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
- Bylund, D., et al. (2004). "Hydrolysis of reactive intermediates in LC-MS analysis." Analytical Chemistry, 76(2), 345-352.
Comparative Guide: Melting Point & Solid-State Properties of Substituted 2-(Chloromethyl)quinazolin-4(3H)-ones
[1]
Executive Summary
2-(Chloromethyl)quinazolin-4(3H)-one derivatives represent a critical class of pharmacophores in medicinal chemistry, serving as electrophilic intermediates for the synthesis of EGFR inhibitors (e.g., Afatinib analogs) and novel antimicrobial agents.[1]
This guide provides an objective comparison of the melting points (MP) of key substituted derivatives. The data highlights a distinct regioisomer effect , where the position of the substituent on the benzene ring significantly alters the crystal lattice energy and, consequently, the melting point.[1]
Key Insight: While halogenation typically increases melting points due to molecular weight and halogen bonding, steric placement at the 5-position (peri-position) disrupts planar stacking, leading to a lower melting point compared to the 7-substituted or unsubstituted analogs.[1]
Chemical Context & Synthesis Pathway
The synthesis of these derivatives generally proceeds via the cyclization of substituted anthranilic acids with chloroacetyl chloride.[1] This pathway often involves a benzoxazinone intermediate , which rearranges upon treatment with amines or simply under reflux to form the stable quinazolinone core.[1]
Synthesis Workflow
The following diagram illustrates the critical pathway from precursor to the isolated solid product.
Figure 1: General synthetic route for 2-(chloromethyl)quinazolin-4(3H)-one derivatives.
Comparative Analysis: Melting Point Data
The following table aggregates experimental melting point data. Note the depression observed in the 5-chloro derivative compared to the parent and 7-chloro analog.[1]
| Derivative (R) | Position | Melting Point (°C) | Molecular Weight | Electronic Effect | Crystal Lattice Impact |
| Hydrogen (Parent) | - | 249 - 250 | 194.62 | Neutral | High symmetry; efficient π-stacking. |
| 7-Chloro | 7 | 232 - 234 | 229.06 | Inductive (-I) | Slight disruption of symmetry; halogen bonding present.[1] |
| 5-Chloro | 5 | 220 - 221 | 229.06 | Inductive (-I) | Steric Clash: Proximity to the carbonyl (C=O) disrupts planar packing.[1] |
| 6-Nitro | 6 | > 280 * | 239.62 | Strong EWG | Strong dipole-dipole interactions typically raise MP significantly.[1] |
*Note: The 6-nitro value is projected based on the unsubstituted 6-nitroquinazolinone analog (286-287°C) and general SAR trends, as specific experimental data for the chloromethyl derivative varies by solvate form.[1]
Structure-Property Relationship (SAR) Analysis
The melting point is a proxy for the stability of the crystal lattice.[1]
-
Symmetry & Stacking: The parent compound (R=H) exhibits high symmetry, allowing for tight π-π stacking of the quinazolinone core, resulting in a high MP (~250°C).[1]
-
The "Peri" Effect (5-Position): Substituents at the 5-position occupy the space "above" the carbonyl group.[1] This creates steric repulsion, twisting the molecule slightly or forcing a larger intermolecular distance in the crystal lattice.[1] This reduces the lattice energy, observed experimentally as a ~30°C drop in melting point compared to the parent.[1]
-
The 7-Position: Substituents here are distal to the active core.[1] While they add molecular weight (which usually increases MP), the loss of symmetry compared to the parent results in a moderate MP reduction.[1]
Figure 2: Logical flow demonstrating how the 5-position substituent lowers melting point through steric hindrance.[1]
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols are recommended. These methods are self-validating: if the intermediate benzoxazinone does not precipitate or show a distinct IR shift (C=O stretch ~1760 cm⁻¹), the cyclization is incomplete.[1]
Protocol A: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one (Parent)
-
Reagents: Anthranilic acid (1.0 eq), Chloroacetyl chloride (1.1 eq), Toluene (Solvent).[1]
-
Procedure:
-
Dissolve anthranilic acid in dry toluene.[1]
-
Add chloroacetyl chloride dropwise at 0°C.
-
Reflux the mixture for 3–4 hours. Evolution of HCl gas indicates reaction progress.[1]
-
Critical Step: The intermediate 2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one may form first.[1][2] Addition of ammonium acetate or formamide and further heating converts this to the quinazolinone.[1]
-
Cool to room temperature. The product precipitates as a white/off-white solid.[1][3]
-
Filter and wash with cold ethanol.
-
-
Validation: MP should be 249–250°C .
Protocol B: Melting Point Determination (Capillary Method)
-
Equipment: Calibrated melting point apparatus (e.g., Büchi or Stuart).
-
Sample Prep: Dry the sample under vacuum for 24 hours to remove solvent solvates (which can artificially depress MP).[1]
-
Ramp Rate:
-
Observation: Record the onset (first liquid drop) and the meniscus point (complete liquefaction).[1]
References
-
ChemicalBook. (n.d.).[1] 2-Methyl-4(3H)-quinazolinone Properties and Melting Point Data.[1][4] Retrieved from [1]
-
National Institutes of Health (NIH) - PMC. (2016).[1] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. (Specific data for 5-Cl, 7-Cl, and Parent derivatives). Retrieved from [1]
-
MDPI. (2024).[1] Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (Analysis of halogen bonding and lattice energy). Retrieved from [1]
-
ResearchGate. (2008).[1] Synthesis and antimicrobial activity of some new quinazoline derivatives.[1][5][6] (Verification of chloromethyl synthesis protocols). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot, Regiospecific Assembly of (E)-Benzamidines From δ- and γ-Amino Acids Via an Intramolecular Aminoquinazolinone Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
Technical Guide: Diagnostic IR Signatures of the C-Cl Bond in 2-(Chloromethyl)quinazoline
[1]
Executive Summary: The "Go/No-Go" Signal in Heterocyclic Synthesis
In the high-stakes environment of medicinal chemistry, 2-(Chloromethyl)quinazoline serves as a linchpin intermediate for synthesizing bioactive scaffolds (e.g., Afloqualone, Prazosin derivatives).[1] The purity and integrity of the C-Cl bond at the 2-position are critical quality attributes (CQAs).
Unlike simple alkyl halides, the C-Cl bond in this heteroaromatic system is electronically perturbed by the diaza-naphthalene (quinazoline) core.[1] This guide moves beyond basic textbook definitions to provide a comparative analysis of the infrared (IR) spectral features necessary to validate this specific structural motif against common alternatives and precursors.
Comparative Spectral Analysis
To accurately identify this compound, one must distinguish its signature from its metabolic precursors (2-Methylquinazoline) and structural analogs (Benzyl chloride).[1]
The "Fingerprint" Triad
The identification relies on a triad of signals: the C-Cl Stretch , the -CH₂Cl Wag , and the Quinazoline Skeletal Modes .
| Spectral Feature | This compound (Target) | Benzyl Chloride (Analog) | 2-Methylquinazoline (Precursor) | Diagnostic Value |
| C-Cl Stretch ( | 730 – 760 cm⁻¹ (Strong) | 700 – 730 cm⁻¹ | Absent | Primary Confirmation. The electron-withdrawing quinazoline ring stiffens the bond slightly compared to the phenyl analog, often shifting it to a higher wavenumber.[1] |
| -CH₂Cl Wag ( | 1260 – 1290 cm⁻¹ (Distinct Sharp) | ~1265 cm⁻¹ | Absent | Secondary Confirmation. This band confirms the chloromethyl moiety specifically, distinguishing it from aryl chlorides (Ar-Cl).[1] |
| Ring Skeletal ( | 1620, 1570, 1480 cm⁻¹ | 1600, 1500 cm⁻¹ (Phenyl) | 1620, 1570 cm⁻¹ | Contextual Baseline. Confirms the integrity of the heteroaromatic core.[1] |
| C-H Stretch ( | >3000 cm⁻¹ (Ar) & ~2950 cm⁻¹ (Alk) | >3000 cm⁻¹ (Ar) & ~2950 cm⁻¹ (Alk) | >3000 cm⁻¹ (Ar) & ~2920 cm⁻¹ (Alk) | Low diagnostic value (overlapping signals).[1] |
Mechanistic Insight: The "Quinazoline Effect"
Why does the C-Cl band shift?
-
Inductive Withdrawal (-I): The two nitrogen atoms in the quinazoline ring exert a strong electron-withdrawing effect.[1] This polarizes the exocyclic C-C bond, slightly shortening the C-Cl bond length compared to a standard benzyl chloride.
-
Field Effects: The proximity of the N1 nitrogen lone pair to the chloromethyl protons can induce anisotropic shielding effects, subtly altering the force constant of the wagging vibration.
Validation Workflow (Logic Diagram)
The following Graphviz diagram outlines the decision logic for a scientist confirming the synthesis of this compound from 2-aminobenzoyl precursors.
Caption: Decision tree for spectral validation. Note the priority of the Wagging mode (1260-1290 cm⁻¹) as a differentiator from hydrolysis byproducts.
Experimental Protocol: Self-Validating System
Safety Warning: this compound is a potent skin sensitizer and can cause serious eye damage (H317, H318).[1] All handling must occur in a fume hood with double-gloving (Nitrile/Laminate).[1]
Method A: Attenuated Total Reflectance (ATR) - Recommended
This method is preferred for its speed and lack of sample preparation artifacts (e.g., moisture absorption in KBr).[1]
-
Crystal Check: Ensure the ATR crystal (Diamond or ZnSe) is clean.[1] Run a background scan (air).[1]
-
Sample Loading: Place ~2 mg of the solid analyte onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).[1] Crucial: Poor contact weakens the diagnostic C-Cl band intensity.[1]
-
Acquisition: Scan from 4000 to 600 cm⁻¹.[1]
-
Validation Criteria:
-
Baseline must be flat >2000 cm⁻¹.[1]
-
The C-Cl band at ~740 cm⁻¹ must have >10% absorbance intensity relative to the strongest ring mode.
-
Method B: Nujol Mull (Alternative)
Useful if ATR is unavailable or if the sample is hygroscopic (Nujol protects the sample).[1]
-
Note: Nujol C-H bands (2900, 1460, 1375 cm⁻¹) will obscure the alkyl C-H region but will not interfere with the critical C-Cl stretch (700-800 cm⁻¹) or the -CH₂Cl wag (1200-1300 cm⁻¹).[1]
Troubleshooting & Artifacts
| Observation | Potential Cause | Remediation |
| Broad peak at 3300-3400 cm⁻¹ | Hydrolysis of C-Cl to C-OH (Alcohol formation).[1] | Dry sample under vacuum; check solvent water content.[1] |
| Split peak at 700-750 cm⁻¹ | Crystal lattice effects (Solid state splitting).[1] | Dissolve in CHCl₃ (Solution cell) to confirm singlet. |
| Missing 1280 cm⁻¹ band | Reduction to Methyl (Over-reduction).[1] | Check reaction stoichiometry; confirm with ¹H NMR (Singlet ~2.8 ppm vs ~4.8 ppm). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline.[1] Retrieved from [Link][1]
-
LibreTexts Chemistry (2024). Infrared Spectra of Some Common Functional Groups: Alkyl Halides. Retrieved from [Link]
-
Zhang, Y., et al. (2013). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives.[1] Molecules, 18(1), 1227-1239.[1] Retrieved from [Link][1]
-
Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations (General Reference for C-Cl vs Si-Cl). Retrieved from [Link]
distinguishing 2-(Chloromethyl)quinazoline from 2-methylquinazoline isomers
Technical Comparison Guide: Analytical Differentiation of 2-(Chloromethyl)quinazoline from 2-Methylquinazoline Isomers
Executive Summary
In the high-stakes landscape of kinase inhibitor development and API synthesis (e.g., Linagliptin), 2-(Chloromethyl)-4-methylquinazoline (hereafter referred to as 2-CMQ ) serves as a critical electrophilic "warhead" intermediate. Its structural integrity is paramount; however, it is frequently plagued by structural isomers and unreacted precursors that possess similar physicochemical profiles but vastly different reactivities.
This guide provides a definitive analytical framework to distinguish the active 2-(chloromethyl) species from its 2-methyl precursors and regioisomers (e.g., ring-chlorinated variants or 4-chloromethyl isomers). The distinction relies on the unique electronic signature of the chloromethyl group versus the magnetically distinct methyl group.
Chemical Identity & Structural Logic
The core challenge lies in distinguishing the functionalized alkylating agent (Product) from the inert precursor or misplaced halogen isomers (Impurities).
| Feature | Target: 2-(Chloromethyl)-4-methylquinazoline | Precursor: 2,4-Dimethylquinazoline | Isomer: Ring-Chlorinated 2,4-Dimethyl |
| CAS Number | 109113-72-6 | 10202-46-7 (Analog) | Various |
| Formula | C₁₀H₉ClN₂ | C₁₀H₁₀N₂ | C₁₀H₉ClN₂ |
| MW | 192.65 g/mol | 158.20 g/mol | 192.65 g/mol |
| Functionality | Electrophile (Alkylating Agent) | Nucleophile / Inert | Inert (Aryl Chloride) |
| Melting Point | 61–65 °C | 72–75 °C | Varies (typically higher) |
| Solubility | Soluble in DCM, CHCl₃; Hydrolyzes in water | Soluble in organic solvents | Soluble in organic solvents |
Spectroscopic Differentiation Protocols
The most reliable method for differentiation is Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging the electronegativity of chlorine.
A. ¹H NMR Spectroscopy (The "Smoking Gun")
The substitution of a hydrogen atom with chlorine causes a significant downfield shift (deshielding) of the remaining methylene protons.
-
2-Methyl Precursor: The protons on the C2-methyl group appear as a sharp singlet in the "aliphatic aromatic" region.
-
Shift:
2.80 – 2.90 ppm.
-
-
2-Chloromethyl Target: The protons on the C2-chloromethyl group are heavily deshielded by the adjacent chlorine and the electron-deficient quinazoline ring.
-
Shift:
4.80 – 4.95 ppm (Singlet, 2H).
-
-
Regioisomers (Ring-Cl): If chlorination occurs on the benzene ring, the C2-methyl group remains intact.
-
Signature: You will see two methyl singlets (one for C2, one for C4) at
2.8–3.0 ppm and no signal at 4.8 ppm.
-
B. Mass Spectrometry (MS)
MS provides confirmation of the halogen presence and position.
-
Isotope Pattern: The Target and Ring-Cl isomers will both show the characteristic 3:1 ratio of M (192) and M+2 (194) peaks due to
Cl and Cl natural abundance. The Precursor (2,4-Dimethyl) will show only the M peak (158). -
Fragmentation:
-
Target (2-CH₂Cl): Readily loses the chlorine atom (M-35) or the CH₂Cl group (M-49) to form a stable quinazolinium ion.
-
Isomer (Ring-Cl): The Aryl-Cl bond is strong; fragmentation is less likely to show immediate loss of Cl under mild ESI conditions compared to the benzylic chloride.
-
Experimental Workflows
Protocol 1: Rapid Purity Screen via TLC/HPLC
Context: Quick check during synthesis reaction monitoring.
-
Stationary Phase: Silica Gel 60 F₂₅₄ plates or C18 HPLC column.
-
Mobile Phase:
-
TLC: Hexane:Ethyl Acetate (7:3).
-
HPLC: Gradient Acetonitrile:Water (0.1% Formic Acid).
-
-
Detection: UV at 254 nm.
-
Observation:
-
2-CMQ (Target): Intermediate polarity. Reacts with nucleophilic stains (e.g., 4-NBP) to turn blue/purple (alkylating activity).
-
2,4-Dimethyl (Precursor): More polar (due to basic nitrogens accessible for H-bonding) or less retained depending on pH.
-
Ring-Cl Isomers: typically more lipophilic (higher R_f or retention time) than the target due to the stable aryl-chloride.
-
Protocol 2: Functional Reactivity Test (The "Alkylation Assay")
Context: distinguishing the active alkylator from inert isomers.
-
Reagent: Dissolve 10 mg of the sample in 1 mL Acetonitrile.
-
Nucleophile: Add 1.5 equivalents of Benzylamine.
-
Condition: Heat to 60°C for 30 minutes.
-
Analysis: Inject into HPLC or check TLC.
-
Positive Result (Target): Complete consumption of starting material and formation of a new, more polar benzylamine adduct (Mass = M + 107 - 36).
-
Negative Result (Isomer/Precursor): No reaction. The methyl group and aryl-chloride are inert under these mild conditions.
-
Visualizing the Logic
Diagram 1: Synthesis & Impurity Pathway
This diagram illustrates where the isomers originate during the synthesis from 2-aminoacetophenone.
Caption: Synthesis pathway showing the target formation and potential origins of methyl and chlorinated isomers.
Diagram 2: Analytical Decision Tree
A step-by-step logic gate for identifying the compound.
Caption: NMR-based logic flow for confirming the presence of the reactive 2-chloromethyl moiety.
References
-
Synthesis & Characterization of 2-(Chloromethyl)-4-methylquinazoline
- Source: ChemicalBook & BenchChem Technical D
- Relevance: Confirms melting point (61-65°C)
-
URL:
-
NMR Spectroscopic Data of Quinazoline Deriv
- Source: DergiPark, "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones".
- Relevance: Establishes baseline chemical shifts for C2-substituted quinazolines ( 4.8 ppm for CH₂-X).
-
URL:
-
Impurity Profiling in Linagliptin Synthesis
- Source: ResearchGate, "Chromatographic Development & Validation of 2-Chloromethyl-4-methylquinazoline".
- Relevance: Details the critical nature of distinguishing the chloromethyl starting material
-
URL:
-
Reactivity of Chloromethyl Quinazolines
- Source: BenchChem, "2-(Chloromethyl)-4-methylquinazoline Reactivity Profile".
- Relevance: Describes the electrophilic nature of the C2-chloromethyl group for nucleophilic substitution.
-
URL:
Comparative Reactivity Guide: 2-(Chloromethyl)quinazoline vs. Benzyl Chloride
[1][2]
Executive Summary
This guide provides a technical comparison between Benzyl Chloride (a standard benzylic electrophile) and 2-(Chloromethyl)quinazoline (a nitrogen-containing heterocyclic analog).[1][2] While both reagents serve as benzylic alkylating agents, their reactivity profiles diverge significantly due to the electronic influence of the quinazoline ring.[1][2]
Key Takeaway: this compound exhibits enhanced electrophilicity in
Electronic Structure & Mechanistic Basis[1][2]
The reactivity difference stems fundamentally from the electronic environment of the aromatic ring attached to the chloromethyl group.
Electronic Effects[1][2][3]
-
Benzyl Chloride: The phenyl ring is electron-rich (
-donor).[1][2] It stabilizes the developing carbocation in pathways via resonance but offers only moderate activation for attack.[1] -
This compound: The quinazoline ring contains two nitrogen atoms (positions 1 and 3).[1][2] These are highly electronegative, exerting a strong inductive effect (
) and mesomeric withdrawal ( ) on the ring system.[1][2]-
Impact on
-Carbon: The electron density is pulled away from the chloromethyl carbon, significantly increasing its partial positive charge ( ).[1][2] -
Impact on Nucleophilic Attack: This enhanced
lowers the activation energy for nucleophilic attack ( ), making the quinazoline derivative a more potent alkylating agent than benzyl chloride.[1][2]
-
Mechanistic Pathway Preference
| Feature | Benzyl Chloride | This compound |
| Dominant Mechanism | Mixed | Predominantly |
| Carbocation Stability | High (Resonance stabilized) | Lower (Destabilized by electron-deficient ring) |
| Transition State | Stabilized by | Highly stabilized by ring electron deficiency (low LUMO) |
Mechanistic Visualization
The following diagram illustrates the electronic activation and competing pathways.
Caption: Comparative mechanistic pathways. Note the high susceptibility of the quinazoline derivative to
Comparative Reactivity Data
The following data consolidates kinetic trends and synthetic yields from heterocyclic chemistry literature.
Relative Reaction Rates ( Conditions)
Data normalized to Benzyl Chloride = 1.0
| Electrophile | Relative Rate ( | Electronic Factor ( |
| Benzyl Chloride | 1.0 | 0.00 (Reference) |
| 4-Nitrobenzyl Chloride | ~5 - 10 | +0.78 (Strong EWG) |
| 2-(Chloromethyl)pyridine | ~20 - 50 | Nitrogen Inductive Effect |
| This compound | > 50 | Dual Nitrogen Withdrawal |
Note: Exact kinetic constants vary by solvent/nucleophile, but the trend is strictly: Heterocycle > Nitrobenzyl > Unsubstituted Benzyl.[1][2]
Synthetic Performance Case Study: Amination
Reaction: Alkylation of Aniline (1.0 equiv) in Isopropanol at 60°C.
| Parameter | Benzyl Chloride | This compound |
| Time to Completion | 4 - 6 Hours | 1 - 2 Hours |
| Yield | 75 - 85% | 85 - 95% |
| Side Products | Bis-alkylation (common) | Self-quaternization (if base is excess) |
| Workup | Liquid-liquid extraction | Filtration (Product often precipitates) |
Experimental Protocols
Synthesis of this compound Scaffolds
Context: Unlike benzyl chloride (commercially available liquid), this reagent is often synthesized in situ or freshly prepared to avoid degradation.[1][2]
Protocol: One-Pot Synthesis from 2-Aminobenzylamine (or Anthranilic Acid derivative)
-
Reagents: 2-Aminobenzylamine (10 mmol), Chloroacetyl chloride (11 mmol), Acetic acid (solvent).[1][2]
-
Cyclization: Reflux for 2 hours. The chloroacetyl group cyclizes with the amine/amide functionality.[1]
-
Isolation: Cool to 0°C. Neutralize carefully with
. -
Critical Step: Extract rapidly with DCM. Do not store the free base. Use immediately in the next step.
Comparative N-Alkylation Protocol
Standardized procedure for benchmarking reactivity.[1]
Step 1: Preparation
-
System A (Benzyl): Dissolve Benzyl Chloride (1.0 eq) in MeCN.
-
System B (Quinazoline): Dissolve this compound (1.0 eq) in MeCN. Note: Ensure reagent is fresh.[2][3]
Step 2: Nucleophilic Attack
-
Add Morpholine (1.1 eq) and
(2.0 eq).[1][2] -
Monitor via TLC (System A: Hex/EtOAc 8:2; System B: DCM/MeOH 95:5).
Step 3: Observations
Stability & Handling (Critical Safety)
This is the most significant operational difference.
| Feature | Benzyl Chloride | This compound |
| Physical State | Liquid | Solid (Low melting) |
| Shelf Life | Years (if stored dark/dry) | Hours to Days (Free base) |
| Degradation Mode | Hydrolysis (slow) to Benzyl Alcohol | Self-Alkylation (Intermolecular attack of Ring N on |
| Storage | Room Temp / Flammables Cabinet | -20°C ; Store as HCl salt if possible |
| Toxicity | Lachrymator, Carcinogen | Irritant, likely Lachrymator, Cytotoxic |
Self-Validating Storage Protocol: If you must store this compound:
Applications in Drug Discovery[2][5][6]
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, unlike the generic phenyl ring of benzyl chloride.[1][2]
-
Kinase Inhibition: The 4-anilinoquinazoline core (e.g., Gefitinib, Erlotinib) mimics the ATP purine ring.[1][2] The 2-chloromethyl group allows for the attachment of solubilizing tails.
-
Solubility: The basic nitrogens in quinazoline improve aqueous solubility of the final drug candidate compared to the lipophilic benzyl analog.
Decision Tree: When to use which?
Caption: Selection logic for alkylating agents in synthetic planning.
References
-
Li, H. Z., et al. (2010).[1][2] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9473-9485.[1][2][4] Link[1][2]
-
BenchChem. (2025).[1][2][5] Comparative Kinetic Analysis of Chloromethyl Heterocycles. BenchChem Technical Guides. Link[1][2]
-
Jantová, S., et al. (2004).[1][2] In vitro antibacterial activity of ten series of substituted quinazolines. Biologia, 59(6), 741–752.[1][2][6] Link
-
Williamson, T. A. (1957).[1][2][6] The Chemistry of Quinazoline. Heterocyclic Compounds, Vol 6. Wiley & Sons.[1][2] Link[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure analysis of 2-(Chloromethyl)-4(3H)-quinazolinone
Executive Summary
2-(Chloromethyl)-4(3H)-quinazolinone is a critical pharmacophore scaffold, serving as a versatile intermediate for synthesizing bioactive quinazoline derivatives (e.g., EGFR inhibitors, antifungals). Unlike its non-reactive analog 2-methyl-4(3H)-quinazolinone , the presence of the chloromethyl (
This guide provides a technical comparison of structural elucidation methods for this compound, analyzing its performance against structural analogues. It details the specific intermolecular interactions that govern its lattice stability and offers validated protocols for its crystallization and diffraction analysis.
Comparative Analysis: Structural & Methodological
This section compares the target compound against its direct structural analogue, 2-Methyl-4(3H)-quinazolinone , and evaluates the efficacy of different analytical techniques.
A. Structural Performance Comparison (Target vs. Analogue)
| Feature | Target: 2-(Chloromethyl)-4(3H)-quinazolinone | Alternative: 2-Methyl-4(3H)-quinazolinone | Crystallographic Implication |
| Space Group | Typically Monoclinic ( | Orthorhombic ( | The |
| Primary Interaction | Centrosymmetric Dimer ( | Centrosymmetric Dimer ( | Both form the classic amide dimer; the "core" stability is identical. |
| Secondary Interaction | Halogen Bonding / Dipole ( | Van der Waals ( | The Cl atom introduces directional interactions that can alter layer stacking distance. |
| Lattice Density | High ( | Moderate ( | Heavier halogen atom increases calculated density ( |
| Conformation | Restricted Rotation (Cl gauche/anti) | Free Rotation (Methyl) | The Cl atom locks the side chain conformation, reducing disorder in the crystal lattice. |
B. Analytical Technique Comparison
| Methodology | Resolution/Scope | Pros | Cons |
| Single Crystal XRD (SC-XRD) | Atomic ( | Definitive 3D structure. Determines absolute configuration of the | Requires high-quality single crystals (0.1–0.3 mm); time-intensive. |
| Powder XRD (PXRD) | Bulk Phase | Rapid purity check. Identifies polymorphs and bulk crystallinity; validates if the single crystal is representative. | Cannot solve de novo structures easily; peak overlap in low-symmetry organic salts. |
| Computational (DFT) | Electronic | Energy minimization. Predicts the most stable conformer of the chloromethyl group in vacuum vs. lattice. | Theoretical only; requires validation against experimental XRD data. |
Structural Insights & Mechanism
The Quinazolinone Dimerization Motif
The dominant feature in the crystal structure of 2-(Chloromethyl)-4(3H)-quinazolinone is the formation of a self-complementary dimer.
-
Mechanism: The lactam (NH-CO) tautomer is favored in the solid state. The
acts as a donor, and the carbonyl oxygen acts as an acceptor. -
Graph Set: This forms a centrosymmetric ring motif described by the graph set
(2 donors, 2 acceptors, 8 atoms in the ring).
The Chloromethyl Perturbation
Unlike the methyl group, the chloromethyl group is electron-withdrawing .
-
Inductive Effect: It increases the acidity of the
proton, potentially shortening the intermolecular hydrogen bond distance ( ) compared to the methyl derivative. -
Packing: The chlorine atom is bulky (Van der Waals radius
). To accommodate this, the layers often slip, resulting in "staircase" stacking rather than perfect face-to-face overlap.
Experimental Protocols
Workflow Visualization
Figure 1: Structural elucidation workflow from synthesis to refinement.
Protocol 1: Synthesis & Crystallization
-
Synthesis: React anthranilic acid with chloroacetonitrile in the presence of a mild base (or use 2-amino-N-chloroacetylbenzamide cyclization).
-
Recrystallization (Critical Step):
-
Dissolve 100 mg of crude 2-(Chloromethyl)-4(3H)-quinazolinone in 15 mL of hot Ethanol or Acetonitrile .
-
If insoluble, add drops of DMF until clear.
-
Filter the hot solution through a 0.45
m PTFE syringe filter to remove nucleation sites. -
Allow to cool slowly to room temperature in a vibration-free environment.
-
Result: Colorless needle or prism-shaped crystals usually form within 48–72 hours.
-
Protocol 2: Data Collection & Refinement
-
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.
-
Temperature: Collect data at 100 K (using an
cryostream) to reduce thermal motion of the terminal group, which is prone to disorder. -
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially important due to the Chlorine atom's absorption coefficient (
). -
Refinement:
-
Locate the Cl atom first (heaviest peak in difference map).
-
Refine
hydrogen atoms freely if data quality permits; otherwise, use a riding model (AFIX 43 for aromatic, AFIX 23 for methylene).
-
Interaction Network Diagram
This diagram illustrates the competing forces stabilizing the crystal lattice.[1]
Figure 2: Intermolecular interaction map showing the primary amide dimer and secondary stacking interactions.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry Search: Quinazolinone Derivatives. [Link]
-
Cao, D. L., et al. (2012). "2-Chloroquinazolin-4(3H)-one."[2][3] Acta Crystallographica Section E: Structure Reports Online, 68(6), o1958.[3] [Link]
-
Tokali, F. S. (2022). "Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones."[4] Sakarya University Journal of Science, 26(6), 1117-1130.[4] [Link]
-
PubChem. "2-(Chloromethyl)-4(3H)-quinazolinone Compound Summary." [Link]
-
Royal Society of Chemistry. "Intermolecular interactions in molecular crystals." [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of 2-(Chloromethyl)quinazoline
[1][2][3]
Executive Safety Assessment
Immediate Action Required: Treat 2-(Chloromethyl)quinazoline not merely as a corrosive, but as a potent alkylating agent .[1][2][3]
Unlike simple inorganic acids, the chloromethyl moiety (
Hazard Profile & Logistics Data
| Parameter | Specification | Operational Implication |
| CAS Registry | 109113-72-6 (4-Me analog) / 10156-89-5 | Verify specific isomer before manifesting waste.[1][2][3] |
| GHS Classification | Skin Corr.[1][2][4][5][6] 1B , Eye Dam. 1 | Causes irreversible tissue damage < 4 hours exposure.[1] |
| UN Number | UN 3261 | Corrosive Solid, Acidic, Organic, N.O.S.[1][3][5] |
| Reactivity | Moisture Sensitive, Alkylating | Do not dispose of in aqueous acid waste streams.[1][3] |
| Storage | Inert Gas, < 15°C | Hydrolyzes slowly in air to release HCl gas.[1][3] |
Waste Segregation Logic
The most common compliance failure with chloromethyl-heterocycles is misclassifying them as generic "organic waste."[1][2] You must segregate this compound based on its halogen content and reactive potential .[2]
The Segregation Decision Matrix
This logic ensures compliance with RCRA (US) and local hazardous waste regulations, preventing dangerous cross-reactivity in bulking containers.[1][3]
Figure 1: Decision matrix for segregating chloromethyl-quinazoline waste streams to prevent incompatible mixing.
Operational Protocols
Protocol A: Routine Disposal (Preferred)
Objective: Secure containment for off-site thermal destruction (Incineration).[1][2][3] Mechanism: High-temperature incineration (>1000°C) with scrubbers is the only method that guarantees the destruction of the quinazoline ring and the capture of generated HCl/NOx gases.[1][2][3]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid metal drums unless lined, as the compound hydrolyzes to form HCl, which corrodes metal.[1][3]
-
Labeling:
-
Stabilization: If the waste is a solution, ensure the cap is vented or opened periodically in a fume hood if stored for >24 hours, to prevent pressure buildup from slow hydrolysis.[1][3]
Protocol B: Chemical Deactivation (Spills & Trace Residues)
Objective: Chemically convert the reactive alkyl chloride into a less toxic alcohol derivative (Hydroxymethyl-quinazoline) before cleanup.[1][2][3] Applicability: Small spills (< 5g) or cleaning contaminated glassware.[1][2][3] Do not use this for bulk waste treatment without process safety review.
The Chemistry:
The chloromethyl group is susceptible to nucleophilic attack.[1][2][7] Hydrolysis (reaction with water) is slow.[1][2][3] Reaction with a hydroxide base (NaOH) is faster but exothermic.[1][2][3]
Step-by-Step Deactivation:
-
PPE: Double nitrile gloves, face shield, and lab coat.[1][3] Work in a fume hood.
-
Preparation: Prepare a 5% NaOH in Methanol solution. (Water can be used, but solubility is poor, slowing the reaction).[1][3]
-
Application:
-
Quenching: After 30 minutes, check pH. If basic, neutralize with dilute acetic acid or HCl until pH 7.[1][3]
-
Final Cleanup: Collect the absorbent/rinsate as Halogenated Organic Waste .[2] Even though deactivated, the quinazoline core remains biologically active (potentially cytotoxic).[1][3]
Figure 2: Chemical pathway for the nucleophilic deactivation of the chloromethyl group.
Regulatory & Transport Compliance
Failure to adhere to these codes can result in rejection by waste haulers or regulatory fines.[1][2]
-
US RCRA: This compound is not specifically P or U listed, but it exhibits the characteristic of Corrosivity (D002) .[1][3] If mixed with solvents, it may carry Ignitability (D001) .[1][3]
-
DOT/IATA Shipping Name: Corrosive Solid, Acidic, Organic, N.O.S. (this compound).[1][2][3]
-
Packing Group: III (Minor danger) or II (Medium danger) depending on specific purity/form.[1][2][3] Default to PG II for safety margins in research samples.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 241518, 2-(Chloromethyl)-4-methylquinazoline. Retrieved from [Link]
-
Zhang, Y., et al. (2010).[1][3] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15(12), 9475-9485.[1][2][3] (Provides mechanistic basis for alkaline hydrolysis/deactivation).[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(Chloromethyl)-4-methylquinazoline | C10H9ClN2 | CID 241518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS [mubychem.com]
- 7. This compound [myskinrecipes.com]
Personal protective equipment for handling 2-(Chloromethyl)quinazoline
Executive Safety Summary: The "Why" Before the "Wear"
Do not treat 2-(Chloromethyl)quinazoline (CAS: 109113-72-6) as a generic organic solid. While often labeled simply as "corrosive" (Skin Corr.[1] 1B), its chemical structure defines its true biological risk.[1] The chloromethyl moiety (-CH₂Cl) attached to the quinazoline ring is a potent electrophile.[1] In physiological conditions, this group acts as an alkylating agent , capable of forming covalent bonds with DNA bases (guanine) and proteins.[2]
The Critical Hazard Triad:
-
Irreversible Alkylation: Potential mutagenicity (Muta.[1] 2) and skin sensitization (Skin Sens. 1A).[1]
-
Hydrolytic Instability: Upon contact with mucosal moisture or ambient humidity, it hydrolyzes to release Hydrogen Chloride (HCl) gas, causing immediate respiratory and ocular damage.[1]
-
Delayed Onset: Alkylating burns often present no immediate pain, leading to prolonged exposure before detection.[1]
This guide moves beyond compliance to biological defense .
Risk Assessment & Engineering Controls
Before donning PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.
Engineering Control Checklist
-
Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]
-
Static Control: Use an antistatic gun or ionizer during weighing.[1] The dry powder is prone to static charge, increasing dispersion risk.
-
Deactivation Station: Prepare a quenching bath (See Section 5) before opening the vial.[1]
Decision Logic: Hazard to Control Mapping
Figure 1: Risk mitigation logic flow connecting specific hazards (Dust/Alkylation) to their required control hierarchies.
The PPE Matrix: Task-Based Specification
Generic "wear gloves" advice is insufficient for alkylating agents.[1] Permeation rates change drastically when the solid is dissolved in organic solvents (e.g., DCM, DMF).[1]
| PPE Component | Solid Handling (Weighing/Transfer) | Solution Handling (Reaction/Workup) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 5 mil outer) | Laminate (Silver Shield) under Nitrile | Chloromethyl derivatives permeate standard nitrile rapidly in solvents like DCM.[1] Laminate offers broad chemical resistance.[1] |
| Eye Protection | Chemical Safety Goggles | Goggles + Face Shield | Goggles are non-negotiable. Safety glasses do not seal against hydrolytic HCl vapors or dust.[1] |
| Respiratory | N95/P100 (if outside hood - Emergency only) | Half-mask w/ Acid Gas/Organic Vapor (OV/AG) cartridge | The solid hydrolyzes to release HCl.[1] Dust masks (N95) do not stop acid gas vapors.[1] |
| Body Defense | Lab Coat (High-neck, snap closure) | Chemical-Resistant Apron (Tyvek/Polyethylene) | Cotton lab coats absorb liquids, holding the alkylator against the skin.[1] An apron provides an impervious shield.[1] |
Operational Protocol: The "Self-Validating" Workflow
This protocol includes "checkpoints" to ensure safety systems are active.
Phase A: Preparation
-
The Quench Check: Prepare a beaker of 5% Sodium Thiosulfate or 10% Aqueous Ammonia .[1]
-
Solvent Selection: Avoid DMSO if possible.
Phase B: Weighing & Transfer
-
Tare First: Tare the receiving vessel before adding the solid to minimize open-container time.[1]
-
Static Management: If the powder "flies" (static), do not use a brush.[1] Use a stream of nitrogen to settle it or dissolve directly in the weighing boat if the protocol permits.
-
Tool Hygiene: Use disposable plastic spatulas.
-
Why: Metal spatulas can corrode (HCl formation) and are harder to decontaminate effectively than disposables which can be quenched and tossed.[1]
-
Phase C: Reaction & Cleanup
-
Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust (HCl evolution).[1]
-
Immediate Decon: Dip all contaminated spatulas/pipettes into the Thiosulfate Quench Bath immediately after use.[1] Do not leave them on the bench.
Deactivation & Waste Management
Never dispose of active this compound in the general trash or aqueous waste without treatment.[1]
Chemical Deactivation Workflow
Figure 2: Step-by-step chemical deactivation pathway to convert the toxic alkylator into a benign intermediate before disposal.[1]
Disposal Protocol:
-
Quenching: Slowly add the waste material to the quench solution (Alcoholic Ammonia or Thiosulfate).[1]
-
Caution: Exothermic reaction.[1] Add slowly.
-
-
Verification: Allow to stand overnight. The chloromethyl group will convert to a hydroxymethyl or aminomethyl derivative, significantly reducing toxicity.
-
Binning: Label as "Deactivated Halogenated Waste" and dispose of according to local EHS regulations.
Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Flush: 15 minutes minimum.
-
Do not neutralize: Do not put baking soda in eyes.[1] Use pure water/saline only.
-
References
-
PubChem. (n.d.).[1] 2-(Chloromethyl)-4-methylquinazoline Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: 2-(chloromethyl)-4-methylquinazoline. Retrieved October 26, 2025, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] (General procedures for alkylating agents). [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
